cl-82198
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQEQAVMNFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024592 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 307002-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CL-82198: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CL-82198, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme implicated in the degradation of cartilage in osteoarthritis, making it a critical target for the development of disease-modifying therapeutics. This compound, also known as 4-(carboxy-(5-(4'-ethoxyphenyl)thiophene-2-sulfonylamino)methyl)piperidine-1-carboxylic acid isopropyl ester, has emerged from discovery efforts as a promising tool for studying the role of MMP-13 in both physiological and pathological processes.
Discovery and Biological Activity
This compound was identified through a focused drug discovery program aimed at developing selective inhibitors of MMP-13.[1] The rationale for targeting MMP-13 stems from its primary role in the breakdown of type II collagen, the main structural component of articular cartilage.[1] Unlike other members of the MMP family, MMP-13 exhibits a pronounced substrate preference for type II collagen over type I and III collagens.
The discovery process involved the optimization of a carboxylic acid lead compound, resulting in the identification of this compound (referred to as compound 24f in the primary literature) as a subnanomolar inhibitor of MMP-13.[1] A key feature of this compound is its remarkable selectivity for MMP-13 over other MMPs, such as MMP-1 (collagenase-1) and MMP-9 (gelatinase B), as well as the related enzyme Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1][2] This selectivity is crucial for minimizing off-target effects, a significant challenge in the clinical development of previous broad-spectrum MMP inhibitors.
Quantitative Biological Data
The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Enzyme | IC50 (nM) | Ki (nM) | Reference |
| MMP-13 | 0.5 | 0.19 | [1] |
| MMP-1 | >10000 | - | [1] |
| TACE | >10000 | - | [1] |
| MMP-9 | No activity | - | [2] |
Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.
In addition to its enzymatic inhibition, the in vivo efficacy of this compound was demonstrated in a rat model of MMP-13-induced cartilage degradation.
| Oral Dose (mg/kg) | Inhibition of Proteoglycan Release (%) | p-value | Reference |
| 10 | 40 | < 0.05 | [1] |
| 30 | 75 | < 0.05 | [1] |
Table 2: In vivo efficacy of this compound in a rat model of cartilage degradation.
Mechanism of Action
The high selectivity of this compound for MMP-13 is attributed to its unique binding mode. Structural studies have revealed that this compound binds to the S1' specificity pocket of the MMP-13 catalytic domain.[] This pocket is a key determinant of substrate specificity among the MMPs. The inhibitor's interaction with residues within this pocket accounts for its potent and selective inhibition of MMP-13, while showing minimal affinity for the corresponding pockets in other MMPs.
Figure 1: Mechanism of this compound inhibition of MMP-13.
Signaling Pathway in Osteoarthritis
MMP-13 is a downstream effector in various signaling pathways that are activated in response to pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are key mediators in the pathogenesis of osteoarthritis. These cytokines trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), leading to the activation of transcription factors like AP-1 and NF-κB. These transcription factors then upregulate the expression of the MMP-13 gene, resulting in increased production and secretion of the enzyme, which in turn degrades the cartilage matrix.
References
CL-82198: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support research and development efforts in fields such as osteoarthritis, cancer, and fibrosis.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that exhibits notable selectivity for MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Unlike many matrix metalloproteinase inhibitors, this compound does not function by chelating the catalytic zinc ion within the enzyme's active site.[1] Instead, its mechanism of action is attributed to its binding within the entire S1' specificity pocket of MMP-13.[2] The morpholine ring of this compound docks adjacent to the catalytic zinc atom, a feature that is believed to be the basis for its selectivity over other MMPs such as MMP-1, MMP-9, and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1][2]
The selective inhibition of MMP-13 by this compound has positioned it as a valuable tool for studying the pathological roles of this enzyme and as a potential starting point for the development of therapeutic agents for conditions like osteoarthritis.[2]
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound and includes data for WAY-170523, a more potent and selective inhibitor developed from the this compound scaffold, for comparative purposes.[2][3][4]
| Compound | Target | IC50 | Selectivity vs. MMP-1 | Selectivity vs. MMP-9 | Selectivity vs. TACE | Reference |
| This compound | MMP-13 | 3.2 µM / 10 µM | No activity | No activity | No activity | [1][2] |
| WAY-170523 | MMP-13 | 17 nM | >5800-fold | 56-fold | >500-fold | [2][3][4] |
Experimental Protocols
This section details the generalized methodologies for key experiments used to characterize MMP-13 inhibitors like this compound. These protocols are based on standard practices in the field and information derived from studies of similar compounds.
Determination of IC50 for MMP-13 Inhibition (Fluorogenic Substrate Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP-13, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed amount of recombinant human MMP-13. b. Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells. c. Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: a. Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Selectivity Assays
To determine the selectivity of this compound, the IC50 determination protocol described above is repeated using other MMPs (e.g., MMP-1, MMP-9) and TACE with their respective preferred fluorogenic substrates. The resulting IC50 values are then compared to that obtained for MMP-13 to calculate the selectivity ratios.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the experimental workflow for inhibitor screening and a key signaling pathway in which MMP-13 is involved.
Experimental Workflow for MMP-13 Inhibitor Screening
Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.
Simplified MMP-13 Signaling Pathway in Osteoarthritis
References
The Role of Matrix Metalloproteinase-13 in Osteoarthritis and the Therapeutic Potential of the Selective Inhibitor CL-82198
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a prevalent and debilitating degenerative joint disease characterized primarily by the progressive destruction of articular cartilage.[1] A key enzymatic driver of this degradation is Matrix Metalloproteinase-13 (MMP-13), or collagenase-3.[1][2] Due to its preferential and aggressive cleavage of type II collagen, the main structural component of cartilage, MMP-13 has emerged as a high-value therapeutic target for developing disease-modifying osteoarthritis drugs (DMOADs).[3][4] This technical guide provides a comprehensive overview of the pathological role of MMP-13 in OA, its regulatory signaling pathways, and the preclinical evidence supporting the therapeutic utility of CL-82198, a selective small-molecule inhibitor of MMP-13.[5][] Detailed experimental protocols and quantitative data are presented to support researchers in the field.
The Central Role of MMP-13 in Osteoarthritis Pathogenesis
MMP-13 is a zinc-dependent endopeptidase that plays a pivotal role in the breakdown of the cartilage extracellular matrix (ECM).[2][7] While expressed at low levels in healthy adult cartilage for normal tissue turnover, its expression is significantly upregulated in pathological conditions like OA.[7][8]
Substrate Specificity and Cartilage Degradation
The primary role of MMP-13 in OA is the degradation of type II collagen, which it cleaves more efficiently than other collagenases.[2][9] This action compromises the structural integrity of the articular cartilage, leading to irreversible damage.[10] Beyond type II collagen, MMP-13 also degrades a range of other critical ECM components, further contributing to cartilage breakdown.[9][10]
Key Substrates of MMP-13 in Articular Cartilage:
The breakdown products of cartilage degradation, in turn, stimulate synovial cells to release pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and more MMPs, creating a vicious cycle that accelerates disease progression.[3][4][7]
Regulation of MMP-13 Expression in Chondrocytes
In OA, the expression and activity of MMP-13 in chondrocytes are tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines and biomechanical stress.
-
Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 expression.[13][14] Chondrocytes from OA lesions show increased binding of these cytokines.[13]
-
Signaling Pathways: The upregulation of MMP-13 is mediated by several intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway.[14][15] These pathways converge on the MMP-13 gene promoter, activating transcription factors like AP-1 (cFos/cJun) and Runx2 to drive gene expression.[15][16]
-
Epigenetic Regulation: In OA chondrocytes, specific CpG sites in the MMP-13 promoter are demethylated, which correlates with higher levels of gene expression.[17]
This compound: A Selective MMP-13 Inhibitor
This compound is a synthetic, small-molecule inhibitor developed as a selective antagonist of MMP-13.[5][] Its therapeutic potential lies in its ability to specifically target the primary collagenase responsible for cartilage destruction in OA while sparing other MMPs involved in normal physiological processes.
Mechanism of Action and Selectivity
Unlike broad-spectrum MMP inhibitors that often chelate the catalytic zinc ion, this compound exhibits a unique mechanism that confers its selectivity.[18][19] It binds within the entire S1' specificity pocket of the MMP-13 enzyme.[5][19] This distinct binding mode is the basis for its high selectivity for MMP-13 over other metalloproteinases such as MMP-1, MMP-9, and TACE (TNF-α converting enzyme).[18][20]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against MMP-13 has been quantified in various assays. This selectivity is crucial for avoiding the musculoskeletal side effects observed with less selective, broad-spectrum MMP inhibitors.[9]
| Parameter | Value | Target Enzyme | Selectivity Profile | Reference |
| IC₅₀ | 3.2 µM | MMP-13 | No activity against MMP-1, MMP-9, or TACE | [20][21] |
| IC₅₀ | 10 µM | MMP-13 | Does not appear to act by chelating Zn²⁺ | [18] |
Preclinical Efficacy of this compound in Osteoarthritis Models
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of OA, demonstrating its ability to inhibit MMP-13 activity and protect cartilage from degradation.
In Vitro Studies
Studies using isolated chondrocytes have confirmed the ability of this compound to effectively block MMP-13 activity.
| Experimental System | Treatment | Key Finding | Reference |
| Cell-free enzymatic assay | 5 ng MMP-13 + 10 µg/mL this compound | >90% inhibition of MMP-13 enzymatic activity | [10][22] |
| Primary murine sternal chondrocytes | Stimulated with BMP-2 + this compound (1-10 µM) | >90% inhibition of MMP-13 activity in culture media | [10][22] |
In Vivo Animal Studies
The efficacy of this compound in preventing OA progression has been demonstrated in a surgically induced meniscal-ligamentous injury (MLI) mouse model of OA.[5][10]
| Animal Model | Treatment Protocol | Outcome Measures | Key Results | Reference |
| MLI-induced OA in 10-week-old mice | This compound (1, 5, or 10 mg/kg; i.p.) every other day for 12 weeks | Histological analysis (Safranin O), histomorphometry | Prevented and decelerated OA progression. Dose-dependent increase in cartilage area and thickness. | [5][10][22] |
Quantitative Histomorphometric Analysis from MLI Mouse Model [22]
| Treatment Group | Increase in Total Cartilage Area (vs. Saline) | Increase in Tibia Cartilage Thickness (vs. Saline) |
| 1 mg/kg this compound | 21% | 11% |
| 5 mg/kg this compound | 19% | 37% |
| 10 mg/kg this compound | 38% | 70% |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of MMP-13 and this compound.
MMP-13 Enzymatic Activity Assay
This protocol is based on the use of a fluorogenic substrate to measure MMP-13 activity.
-
Reagents and Materials: Recombinant active MMP-13, MMP-13 inhibitor (e.g., this compound), fluorogenic MMP-13 substrate (e.g., SensoLyte® 520 MMP-13 Assay Kit), assay buffer, 96-well black microplate, fluorescence microplate reader.
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) in assay buffer.
-
In a 96-well plate, add 50 µL of the MMP-13 enzyme solution to wells containing the inhibitor or vehicle control.
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic MMP-13 substrate solution to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 490 nm/520 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting percent inhibition against inhibitor concentration.[10]
-
Primary Chondrocyte Isolation and Culture
This protocol describes the isolation of primary chondrocytes from murine cartilage.
-
Reagents and Materials: 3-day-old mouse pups, sterile dissection tools, PBS, 0.25% Trypsin-EDTA, Collagenase D solution (3 mg/mL), DMEM/F-12 medium with 10% FBS and antibiotics, cell strainers, centrifuge.
-
Procedure:
-
Euthanize pups and aseptically dissect sternal or articular cartilage.
-
Wash the cartilage pieces with sterile PBS.
-
Perform an initial digestion with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove perichondrium and other non-chondrocytic cells.
-
Discard the supernatant and wash the cartilage pieces with PBS.
-
Digest the cartilage with Collagenase D solution overnight (12-16 hours) at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium and plate in culture flasks or plates.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Use cells at low passage numbers for experiments.[10]
-
Surgical Induction of Osteoarthritis (MLI Model)
This protocol describes the meniscal-ligamentous injury (MLI) model in mice to induce post-traumatic OA.
-
Animals: 10-week-old male mice (e.g., C57BL/6 strain).
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial collateral ligament (MCL) and destabilize the medial meniscus by transecting the meniscotibial ligament, which attaches the anterior horn of the medial meniscus to the tibial plateau.[10]
-
Ensure complete destabilization, then close the joint capsule and skin with sutures.
-
Administer post-operative analgesics as required.
-
Sham surgery controls involve the same skin incision and exposure of the ligaments without transection.
-
Allow animals to recover and monitor for health. OA development typically occurs over 8-16 weeks.[10][22]
-
Histological Assessment of Cartilage
This protocol outlines the staining and scoring of cartilage integrity in joint sections.
-
Reagents and Materials: Harvested knee joints, 10% neutral buffered formalin, decalcifying solution (e.g., EDTA), paraffin, microtome, glass slides, Safranin O and Fast Green stains.
-
Procedure:
-
Fix harvested joints in formalin for 24-48 hours.
-
Decalcify the joints in EDTA solution for 14-21 days, changing the solution regularly.
-
Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm thick sagittal sections through the medial compartment of the joint.[23]
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin, followed by Fast Green, and counterstain with 0.1% Safranin O.
-
Analysis: Safranin O stains proteoglycans in the cartilage red/orange, while Fast Green stains bone and other tissues green/blue. The loss of Safranin O staining indicates proteoglycan depletion and cartilage degradation.
-
Scoring: Grade the severity of OA changes using a standardized scoring system, such as the OARSI (Osteoarthritis Research Society International) histopathology grading system.
-
Conclusion and Future Directions
MMP-13 is unequivocally a central player in the pathogenesis of osteoarthritis through its potent degradation of type II collagen and other essential matrix components.[1][3] The upregulation of MMP-13 by pro-inflammatory signals creates a catabolic environment that drives the progressive and irreversible destruction of articular cartilage.[7] The development of selective MMP-13 inhibitors like this compound represents a promising, targeted therapeutic strategy.[1][24] Preclinical data strongly support the efficacy of this compound in preventing cartilage degradation in relevant animal models of OA.[10][22] Its high selectivity for MMP-13 is a key advantage, potentially avoiding the side effects that led to the failure of broad-spectrum MMP inhibitors in clinical trials.[9] Further research should focus on optimizing drug delivery systems to enhance joint residency time and minimize systemic exposure, paving the way for the clinical translation of selective MMP-13 inhibitors as true disease-modifying drugs for osteoarthritis.[24]
References
- 1. The role of matrix metalloproteinases in osteoarthritis pathogenesis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. The Role of Matrix Metalloproteinase 13 and Vitamin D in Osteoarthritis: A Hospital-Based Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of cartilage aggrecan by collagenase-3 (MMP-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 13. Autocrine regulation of collagenase 3 (matrix metalloproteinase 13) during osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3) Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulated Transcription of Human Matrix Metalloproteinase 13 (MMP13) and Interleukin-1β (IL1B) Genes in Chondrocytes Depends on Methylation of Specific Proximal Promoter CpG Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A novel in vivo murine model of cartilage regeneration. Age and strain-dependent outcome after joint surface injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CL-82198 In Vitro Potency and IC50
This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action for CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a synthetic, small-molecule inhibitor specifically designed to target MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[] Its role in pathological processes such as osteoarthritis and cancer has made it a significant target for therapeutic intervention.[][2] this compound is noted for its high selectivity for MMP-13 over other metalloproteinases, making it a valuable tool for research and a candidate for further drug development.[3]
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[4] For this compound, studies have reported varying IC50 values against its primary target, MMP-13. The compound demonstrates high selectivity, with no significant inhibitory activity observed against other related enzymes at comparable concentrations.
Table 1: IC50 Values and Selectivity of this compound
| Target Enzyme | IC50 Value | Source |
| MMP-13 | 3.2 µM | [5] |
| MMP-13 | 10 µM | [3][6] |
| MMP-1 | No Activity | [3] |
| MMP-9 | No Activity | [3] |
| TACE (TNF-α Converting Enzyme) | No Activity | [3] |
Mechanism of Action
This compound employs a distinct mechanism of inhibition. Unlike many MMP inhibitors that function by chelating the catalytic zinc ion in the enzyme's active site, this compound operates through a non-chelating mechanism. It achieves its selectivity by binding deeply within the entire S1' specificity pocket of MMP-13.[2][3] This unique binding mode, which involves docking with its morpholine ring adjacent to the catalytic zinc, is the structural basis for its high selectivity against other MMPs that lack a similarly shaped pocket.[3]
Experimental Protocol: In Vitro MMP-13 Inhibition Assay
The determination of this compound's IC50 value is typically performed using a fluorogenic enzymatic assay. The following is a representative protocol.
4.1. Materials and Reagents
-
Recombinant human MMP-13 (catalytic domain)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorimeter capable of excitation/emission at ~325 nm/395 nm
4.2. Procedure
-
Enzyme Preparation: Dilute the recombinant MMP-13 to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final test concentrations.
-
Incubation: Add a fixed volume of the diluted MMP-13 enzyme to each well of the 96-well plate. Add an equal volume of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add a fixed volume of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorimeter. Measure the increase in fluorescence intensity over time. The cleavage of the substrate by MMP-13 separates the fluorophore (Mca) from the quencher (Dpa), resulting in a quantifiable signal.
-
Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Additional In Vitro Cellular Effects
Beyond direct enzymatic inhibition, this compound has demonstrated activity in various cell-based assays, highlighting its potential to modulate cellular processes relevant to disease.
Table 2: Summary of Reported In Vitro Cellular Activities of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| LS174 (Colon Carcinoma) | 10 µM | 24 hours | Significantly reduced cell migration. | [2][7] |
| Hepatic Stellate Cells | Not specified | Not specified | Decreased protein levels of CTGF and TGF-β1. | [2][7] |
Conclusion
This compound is a potent and highly selective in vitro inhibitor of MMP-13. Its efficacy is attributed to a unique, non-chelating binding mechanism within the S1' pocket of the enzyme. With reported IC50 values in the low micromolar range (3.2 µM to 10 µM), it serves as a critical reference compound for studying the biological roles of MMP-13 and for the development of therapeutics targeting matrix degradation pathologies. Further investigations in cellular models have confirmed its ability to modulate cell migration and the expression of profibrotic proteins.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 7. This compound | MMP | TargetMol [targetmol.com]
CL-82198: A Technical Guide to its Therapeutic Potential as a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL-82198 is a potent and selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical efficacy in various disease models, and potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of selective MMP-13 inhibition. While significant preclinical data exists for its use in osteoarthritis, emerging evidence suggests potential applications in oncology and fibrosis. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and fibrosis. MMP-13, also known as collagenase-3, exhibits a high affinity for type II collagen, the primary collagenous component of articular cartilage. Its elevated expression in disease states makes it a compelling therapeutic target.
This compound has emerged as a selective inhibitor of MMP-13.[1][2] Its selectivity is attributed to its unique binding mode within the S1' pocket of the enzyme, distinguishing it from other MMPs such as MMP-1 and MMP-9.[1][2] This selectivity profile suggests a potential for therapeutic intervention with a reduced risk of off-target effects associated with broader-spectrum MMP inhibitors. This guide will delve into the technical details of this compound, presenting the current state of knowledge regarding its therapeutic utility.
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of MMP-13. The proposed mechanism of action is detailed below.
Molecular Interaction with MMP-13
This compound is a non-zinc-chelating inhibitor that binds to the S1' subsite of the MMP-13 active site. This interaction is key to its high selectivity. By occupying this pocket, this compound allosterically blocks the catalytic activity of MMP-13, preventing the degradation of its substrates, most notably type II collagen.
Caption: Molecular mechanism of this compound action on MMP-13.
Downstream Signaling Pathways
The inhibition of MMP-13 by this compound has significant downstream effects, particularly in the context of osteoarthritis. MMP-13 is a key effector in the inflammatory signaling cascade that leads to cartilage degradation. By blocking MMP-13, this compound can interrupt this pathological process.
Caption: Inhibition of the MMP-13 signaling pathway by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Species | Reference |
| MMP-13 | 10 | Enzyme Inhibition Assay | Not Specified | [3] |
| MMP-13 | 3.2 | Enzyme Inhibition Assay | Not Specified | [4] |
| MMP-1 | >100 | Enzyme Inhibition Assay | Not Specified | [2] |
| MMP-9 | >100 | Enzyme Inhibition Assay | Not Specified | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
| Parameter | Dosage | Administration | Treatment Duration | Outcome | Reference |
| Cartilage Degradation | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent decrease in cartilage degradation | Not specified |
| Cartilage Area | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent increase in tibial cartilage area | Not specified |
| Cartilage Thickness | 1, 5, 10 mg/kg | Intraperitoneal | 12 weeks | Dose-dependent increase in tibial cartilage thickness | Not specified |
Table 3: In Vitro Effects of this compound on Cancer Cell Migration and Fibrosis Markers
| Cell Line/Model | Concentration | Incubation Time | Effect | Reference |
| LS174 (Colon Carcinoma) | 10 µM | 24 hours | Significant reduction in cell migration | [1] |
| Hepatic Stellate Cells | Not Specified | Not Specified | Decrease in CTGF and TGF-β1 protein levels | [1] |
Note: Detailed quantitative data on the percentage of migration inhibition and the reduction of fibrosis markers are not available in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving this compound.
In Vitro MMP-13 Enzyme Inhibition Assay
A detailed, specific protocol for this compound is not publicly available. However, a general protocol for an MMP-13 inhibition assay would typically involve the following steps:
-
Reagents and Materials: Recombinant human MMP-13, a fluorogenic MMP-13 substrate, assay buffer, and a plate reader capable of fluorescence detection.
-
Procedure: a. Activate the pro-MMP-13 to its active form according to the manufacturer's instructions. b. Prepare a serial dilution of this compound in the assay buffer. c. In a 96-well plate, add the activated MMP-13, the this compound dilutions (or vehicle control), and the assay buffer. d. Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro MMP-13 inhibition assay.
Animal Model of Osteoarthritis
The in vivo efficacy of this compound was evaluated in a meniscal-ligamentous injury (MLI) induced osteoarthritis model in mice. While a detailed surgical and experimental protocol is not provided in the available sources, a general methodology for such a study is as follows:
-
Animal Model: C57BL/6 mice are commonly used.
-
Surgical Procedure: a. Anesthetize the mice. b. Create a small incision over the knee joint. c. Transect the medial meniscotibial ligament to induce joint instability, leading to osteoarthritis development. d. Suture the incision. Sham-operated animals undergo the same procedure without ligament transection.
-
Treatment: a. Administer this compound or vehicle control via intraperitoneal injection at the specified doses and frequency.
-
Endpoint Analysis: a. After the treatment period, euthanize the animals and collect the knee joints. b. Fix, decalcify, and embed the joints in paraffin. c. Section the joints and stain with Safranin O and Fast Green to visualize cartilage. d. Score the cartilage degradation using a standardized scoring system (e.g., OARSI score). e. Perform histomorphometric analysis to quantify cartilage area and thickness.
Caption: Experimental workflow for an in vivo osteoarthritis model.
In Vitro Cell Migration Assay (Wound Healing Assay)
A specific protocol for the LS174 cell migration assay with this compound is not available. A general wound healing assay protocol is as follows:
-
Cell Culture: Culture LS174 cells to confluence in a multi-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and then add media containing this compound at the desired concentration or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24 hours).
-
Data Analysis: Measure the area of the wound at each time point. The reduction in the wound area over time is indicative of cell migration. Calculate the percentage of wound closure for treated versus control cells.
Analysis of Fibrosis Markers in Hepatic Stellate Cells
Details of the specific experimental protocol are not available. A general approach to assess the effect of this compound on CTGF and TGF-β1 protein levels in hepatic stellate cells would likely involve:
-
Cell Culture: Isolate and culture primary hepatic stellate cells or use an immortalized cell line.
-
Activation: Activate the stellate cells to a profibrotic phenotype, for example, by culturing on plastic or treatment with TGF-β1.
-
Treatment: Treat the activated cells with this compound or a vehicle control for a specified duration.
-
Protein Analysis: a. Collect the cell culture supernatant and/or cell lysates. b. Quantify the levels of CTGF and TGF-β1 proteins using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.
Potential Therapeutic Applications
Based on the available preclinical data, this compound shows promise in several therapeutic areas.
-
Osteoarthritis: The most robust evidence for the therapeutic potential of this compound is in the treatment of osteoarthritis. Its ability to selectively inhibit MMP-13, a key driver of cartilage degradation, and the positive in vivo data in a relevant animal model, support its further investigation as a disease-modifying osteoarthritis drug (DMOAD).
-
Oncology: The finding that this compound can inhibit the migration of colon carcinoma cells suggests a potential role in cancer therapy.[1] MMP-13 is known to be involved in tumor invasion and metastasis. By inhibiting MMP-13, this compound could potentially limit the spread of cancer cells. Further research is needed to explore this application in various cancer types and to understand the underlying mechanisms.
-
Fibrosis: The observation that this compound can reduce the levels of pro-fibrotic markers CTGF and TGF-β1 in hepatic stellate cells points towards a potential anti-fibrotic activity.[1] MMP-13 is implicated in tissue remodeling and its inhibition could modulate fibrotic processes in organs such as the liver. This warrants further investigation into the efficacy of this compound in models of hepatic and potentially other types of fibrosis.
Future Directions and Conclusion
This compound is a selective MMP-13 inhibitor with demonstrated preclinical efficacy, particularly in the context of osteoarthritis. The available data provide a strong rationale for its continued development as a potential therapeutic agent.
Key areas for future research include:
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the pharmacokinetic and pharmacodynamic profile of this compound is essential for optimizing dosing regimens and predicting clinical outcomes. To date, no specific pharmacokinetic data for this compound has been found in the public domain.
-
Toxicology: Comprehensive toxicology studies are required to establish the safety profile of this compound before it can be considered for clinical trials.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human patients with osteoarthritis, cancer, or fibrotic diseases. A search for clinical trials involving this compound did not yield any results.
-
Further Mechanistic Studies: Deeper investigation into the downstream effects of MMP-13 inhibition by this compound in different disease contexts will provide a more complete understanding of its therapeutic potential.
References
- 1. Inhibition of hepatic fibrogenesis by matrix metalloproteinase-9 mutants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects and regulation of connective tissue growth factor on hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CL-82198: A Technical Guide to its Role in Mitigating Collagen Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The document elucidates the mechanism of action of this compound and its subsequent effects on collagen degradation, a critical process in the pathogenesis of various diseases, including osteoarthritis and rheumatoid arthritis. This guide consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction to this compound and Collagen Degradation
Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural integrity to connective tissues. Its degradation is a tightly regulated process, primarily mediated by a family of zinc-dependent endopeptidases known as Matrix Metalloproteinases (MMPs). Among these, MMP-13, or collagenase-3, exhibits a particularly high activity against type II collagen, a major component of articular cartilage.[1] Dysregulation of MMP-13 activity is a key driver in the pathological breakdown of cartilage observed in degenerative joint diseases.
This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of MMP-13.[1][2] Understanding its mechanism and effects is crucial for the development of novel treatment strategies for collagen-degrading diseases.
Mechanism of Action of this compound
This compound is a non-zinc-chelating inhibitor that exhibits its selectivity for MMP-13 by binding to the entire S1' specificity pocket of the enzyme.[2][3] This pocket is a key determinant of substrate specificity among MMPs. The unique topography of the MMP-13 S1' pocket allows for the accommodation of the morpholine ring of this compound, which docks adjacent to the catalytic zinc atom.[3] This mode of binding sterically hinders the entry and proper positioning of the collagen substrate, thereby preventing its cleavage and subsequent degradation. This targeted interaction is the basis for its high selectivity over other MMPs, such as MMP-1 and MMP-9.[2][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against MMP-13 has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values reported in the literature provide a clear indication of its efficacy.
| Enzyme | Species | IC50 | Reference |
| MMP-13 | Human | 3.2 µM - 10 µM | [4] |
| MMP-1 | Human | No significant inhibition | [2][3] |
| MMP-9 | Human | No significant inhibition | [2][3] |
| TACE (TNF-α Converting Enzyme) | Not Specified | No significant inhibition | [3] |
Note: While this compound is highly selective for MMP-13 over MMP-1 and MMP-9, a comprehensive quantitative analysis of its inhibitory activity against a broader panel of MMPs is not extensively documented in publicly available literature.
Signaling Pathways in Collagen Degradation Modulated by this compound
The expression and activity of MMP-13 are regulated by complex signaling cascades initiated by various pro-inflammatory and catabolic stimuli. Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 gene expression in chondrocytes. These signaling pathways often converge on the activation of transcription factors like NF-κB and AP-1, which then bind to the promoter region of the MMP-13 gene, driving its transcription. By inhibiting MMP-13, this compound acts downstream in this cascade to prevent the final step of collagen cleavage.
Below is a diagram illustrating the signaling pathway leading to MMP-13 mediated collagen degradation and the point of intervention for this compound.
Caption: Signaling pathway of MMP-13 mediated collagen degradation and inhibition by this compound.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (pro-enzyme)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate pro-MMP-13: Incubate pro-MMP-13 with 1 mM APMA in assay buffer for 1-2 hours at 37°C.
-
Prepare inhibitor dilutions: Create a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay setup: To each well of the 96-well plate, add:
-
Assay buffer
-
Diluted this compound (or vehicle control)
-
Activated MMP-13 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the fluorogenic MMP-13 substrate to each well to a final concentration recommended by the manufacturer.
-
Measure fluorescence: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro MMP-13 inhibition assay.
In Vitro Collagen Degradation Assay
This protocol outlines a method to assess the ability of this compound to prevent the degradation of collagen by MMP-13.
Materials:
-
Type II collagen (from bovine or chicken articular cartilage)
-
Recombinant human MMP-13 (activated as described in 5.1)
-
This compound
-
Assay buffer (as in 5.1)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
Densitometer
Procedure:
-
Prepare collagen solution: Dissolve type II collagen in a suitable acidic buffer (e.g., 50 mM acetic acid) and then neutralize to pH 7.5 with assay buffer.
-
Reaction setup: In microcentrifuge tubes, combine:
-
Collagen solution
-
Activated MMP-13
-
This compound at various concentrations (or vehicle control)
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 4-24 hours).
-
Stop reaction: Stop the reaction by adding a solution containing a broad-spectrum MMP inhibitor (e.g., EDTA) and preparing the samples for SDS-PAGE by adding loading buffer.
-
SDS-PAGE analysis: Run the samples on an SDS-PAGE gel to separate the intact collagen chains from the degradation fragments.
-
Staining and visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Intact collagen will appear as high molecular weight bands (α, β, and γ chains), while degraded collagen will show lower molecular weight fragments.
-
Quantification: Use a densitometer to quantify the intensity of the intact collagen bands. Compare the band intensities in the inhibitor-treated samples to the control (no inhibitor) to determine the extent of collagen protection.
Caption: Workflow for in vitro collagen degradation assay.
In Vivo Studies: Animal Models
The efficacy of this compound in preventing collagen degradation has been evaluated in animal models of osteoarthritis. A commonly used model is the surgically induced osteoarthritis model in mice, such as the destabilization of the medial meniscus (DMM) model.
Example Study Design:
-
Animals: Male C57BL/6 mice (10-12 weeks old).
-
Induction of Osteoarthritis: Surgical destabilization of the medial meniscus in one knee joint. The contralateral knee serves as a control.
-
Treatment: Administration of this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg body weight) or a vehicle control, typically starting one day post-surgery and continuing for several weeks.
-
Outcome Measures:
-
Histological Analysis: At the end of the study, knee joints are harvested, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess cartilage degradation, proteoglycan loss, and overall joint morphology. Scoring systems like the OARSI score are used for quantification.
-
Immunohistochemistry: Staining for markers of collagen degradation (e.g., C2C neoepitope) and MMP-13 expression.
-
Behavioral Analysis: Assessment of pain and joint function using methods like the von Frey filament test or incapacitance testing.
-
Conclusion
This compound is a potent and selective inhibitor of MMP-13 that effectively prevents collagen degradation in vitro and in vivo. Its specific mechanism of action, targeting the S1' pocket of MMP-13, makes it a valuable tool for studying the role of this collagenase in various physiological and pathological processes. For drug development professionals, this compound represents a promising lead compound for the development of disease-modifying therapies for conditions characterized by excessive collagen breakdown, such as osteoarthritis. Further research to fully elucidate its selectivity profile and optimize its pharmacokinetic properties will be crucial for its potential clinical translation.
References
Methodological & Application
Application Notes and Protocols for CL-82198 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, in pathological conditions such as osteoarthritis.[1][2][3][4] Unlike broad-spectrum MMP inhibitors, this compound exhibits high selectivity for MMP-13, minimizing off-target effects.[3][5] Its mechanism of action involves binding to the S1' pocket of the MMP-13 catalytic domain, a distinct interaction that does not rely on zinc chelation.[1][3][4] These characteristics make this compound a valuable tool for in vitro research into osteoarthritis and other diseases where MMP-13 plays a significant role.
These application notes provide detailed protocols for in vitro studies using this compound, covering MMP-13 activity assays, cell-based assays with chondrocytes, and analysis of protein expression.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro experimental settings.
Table 1: Inhibitory Activity of this compound against MMP-13
| Parameter | Value | Cell/System | Reference |
| IC50 | 3.2 µM | Purified MMP-13 | [6] |
| IC50 | 10 µM | Purified MMP-13 | [3] |
| Inhibition | >90% at 5 µM and 10 µM | BMP-2-treated primary chondrocyte conditioned media | [4] |
| Inhibition | 84% at 1 µM | BMP-2-treated primary chondrocyte conditioned media | [4] |
Table 2: Effects of this compound on Cellular Functions
| Experiment | Cell Type | Concentration | Effect | Reference |
| Cell Migration | LS174T | 10 µM | Significantly reduced | [1] |
| Protein Expression | Hepatic Stellate Cells | Not specified | Decreased CTGF and TGF-β1 protein levels | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by CL-821998.
Caption: Mechanism of this compound in inhibiting MMP-13-mediated collagen degradation.
Experimental Protocols
In Vitro MMP-13 Activity Assay (Fluorogenic FRET-based)
This protocol describes a method to determine the inhibitory activity of this compound on purified MMP-13 using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
This compound
-
MMP-13 FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to achieve the desired final concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO), and 25 µL of the activated MMP-13 solution.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of the FRET peptide substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MMP-13 activity assay.
Chondrocyte Culture and Treatment with this compound
This protocol details the culture of primary chondrocytes and their treatment with this compound to assess its effect on MMP-13 activity in a cellular context.
Materials:
-
Primary human or animal chondrocytes
-
Chondrocyte Growth Medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant human Bone Morphogenetic Protein 2 (BMP-2)
-
This compound
-
Tissue culture plates
-
MMP-13 activity assay kit
Procedure:
-
Chondrocyte Culture: Culture primary chondrocytes in Chondrocyte Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed chondrocytes in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Induction of MMP-13 Expression: Replace the medium with fresh growth medium containing 100 ng/mL of BMP-2 to induce hypertrophy and MMP-13 production.
-
Treatment with this compound: Concurrently with BMP-2 stimulation, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 60 hours.
-
Sample Collection: Collect the conditioned media from each well.
-
MMP-13 Activity Measurement: Determine the MMP-13 activity in the collected conditioned media using a commercially available MMP-13 activity assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the MMP-13 activity to the total protein concentration in the corresponding cell lysates. Calculate the percentage of inhibition of MMP-13 activity by this compound compared to the BMP-2 stimulated, vehicle-treated control.
Caption: Workflow for chondrocyte culture and treatment with this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes how to assess the effect of this compound on the migration of LS174T colon carcinoma cells.
Materials:
-
LS174T cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed LS174T cells in 6-well plates and grow them to form a confluent monolayer.
-
Creating the Scratch: Create a "wound" in the cell monolayer by scratching a straight line with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a complete growth medium containing this compound (e.g., 10 µM) or a vehicle control (DMSO).
-
Image Acquisition: Immediately acquire images of the scratch at time 0.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-course Imaging: Acquire images of the same fields at regular intervals (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between this compound-treated and control cells.
Western Blot Analysis for CTGF and TGF-β1
This protocol outlines the procedure to evaluate the effect of this compound on the protein levels of Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1) in hepatic stellate cells.
Materials:
-
Hepatic stellate cells (e.g., LX-2)
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against CTGF, TGF-β1, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture hepatic stellate cells and treat them with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CTGF, TGF-β1, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of CTGF and TGF-β1 to the loading control. Compare the protein levels in this compound-treated cells to the control cells.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Transforming Growth Factor-β (TGF-β)-mediated Connective Tissue Growth Factor (CTGF) Expression in Hepatic Stellate Cells Requires Stat3 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-82198 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] Its high selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, makes it a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes.[2][4] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its effects on cell behavior and signaling pathways.
Mechanism of Action: this compound is a non-zinc-chelating inhibitor that binds to the S1' pocket of the MMP-13 active site.[3][4][5] This specific interaction is the basis for its high selectivity. By inhibiting MMP-13, this compound can prevent the breakdown of the extracellular matrix, thereby influencing processes such as cell migration, invasion, and tissue remodeling.[1]
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Species | Notes |
| IC50 | 3.2 µM | Human | Recombinant MMP-13.[2][6] |
| IC50 | 10 µM | Not Specified | A selective inhibitor of MMP-13.[7][8] |
Effects of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| LS174T (Human colon adenocarcinoma) | Cell Migration | 10 µM | 24 hours | Significant reduction in cell migration.[4][5] |
| Hepatic Stellate Cells | Western Blot | Not Specified | Not Specified | Decreased protein levels of CTGF and TGF-β1.[4][5] |
| Primary Murine Sternal Chondrocytes | MMP-13 Activity Assay | 1 µM, 5 µM, 10 µM | 60 hours | Inhibition of BMP-2-induced MMP-13 activity by >90%.[3][9] |
Mandatory Visualizations
Signaling Pathways
Caption: MMP-13 signaling in chondrocytes and the inhibitory action of this compound.
Caption: Role of MMP-13 in cancer cell migration and invasion and its inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO at concentrations up to 60 mg/mL.
-
To prepare a 10 mM stock solution, dissolve 3.02 mg of this compound (Molecular Weight: 302.37 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cells of interest (e.g., LS174T)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Protocol:
-
Seed cells into the upper chamber of the transwell inserts in serum-free medium. A typical cell density is 1 x 10^5 cells per insert, but this should be optimized.
-
In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Add this compound to the upper chamber at desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell line's migration rate (e.g., 24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 15 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and quantify the number of migrated cells per field of view.
Western Blot Analysis for CTGF and TGF-β1
This protocol outlines the general steps for analyzing changes in protein expression following treatment with this compound.
Materials:
-
Cells of interest (e.g., hepatic stellate cells)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CTGF, TGF-β1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-CTGF, anti-TGF-β1, and loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vitro MMP-13 Inhibition Assay
This protocol can be used to confirm the direct inhibitory effect of this compound on MMP-13 activity.
Materials:
-
Recombinant active MMP-13
-
MMP-13 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations.
-
In a 96-well black microplate, add the recombinant active MMP-13 to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-13 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3) Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-82198 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of type II collagen, a major component of articular cartilage.[1] This makes this compound a compound of significant interest for the development of disease-modifying osteoarthritis drugs (DMOADs). These application notes provide a summary of the currently available data on the use of this compound in in vivo animal models of osteoarthritis, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound selectively binds to the S1' pocket of MMP-13, a feature that confers its high selectivity over other MMPs such as MMP-1 and MMP-9.[1] Unlike many broad-spectrum MMP inhibitors, this compound does not chelate the catalytic zinc ion within the enzyme's active site. The inhibition of MMP-13 by this compound prevents the breakdown of the extracellular matrix, particularly type II collagen, thereby protecting cartilage from degradation in osteoarthritic conditions.
MMP-13 Signaling Pathway in Osteoarthritis
The signaling cascade leading to cartilage degradation in osteoarthritis is complex. Pro-inflammatory cytokines such as IL-1β and TNF-α activate downstream signaling pathways, including NF-κB and MAPKs (e.g., p38, ERK, JNK). These pathways converge on the nucleus to upregulate the transcription of various genes, including MMP-13. Once synthesized and secreted, MMP-13 actively degrades type II collagen, leading to the progressive loss of cartilage integrity characteristic of osteoarthritis. This compound acts as a direct inhibitor of MMP-13's enzymatic activity.
References
Application Notes and Protocols for CL-82198 in a Mouse Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13) is a key enzyme implicated in the degradation of type II collagen, the primary structural component of cartilage.[1][2][3] CL-82198 is a potent and selective inhibitor of MMP-13 and has demonstrated significant chondroprotective effects in preclinical mouse models of osteoarthritis.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in a surgically induced mouse model of osteoarthritis, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13.[4][5] In the context of osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to upregulate the expression of MMP-13.[2] This enzyme then cleaves type II collagen and aggrecan, leading to the erosion of the cartilage extracellular matrix. By inhibiting MMP-13, this compound effectively blocks this degradative cascade, thereby preserving cartilage integrity and slowing the progression of OA.[1][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various parameters of cartilage health in a meniscal-ligamentous injury (MLI) induced mouse model of osteoarthritis.[4]
Table 1: Effect of this compound on Tibial Cartilage Area
| Treatment Group | Dose (mg/kg) | Mean Increase in Tibial Cartilage Area vs. Saline Control (%) | p-value |
| This compound | 1 | 9 | < 0.05 |
| This compound | 5 | 15 | < 0.05 |
| This compound | 10 | 43 | < 0.05 |
Table 2: Effect of this compound on Total Articular Cartilage Area (Tibia + Femur)
| Treatment Group | Dose (mg/kg) | Mean Increase in Total Cartilage Area vs. Saline Control (%) | p-value |
| This compound | 1 | 21 | < 0.05 |
| This compound | 5 | 19 | < 0.05 |
| This compound | 10 | 38 | < 0.05 |
Table 3: Effect of this compound on Tibial Cartilage Thickness
| Treatment Group | Dose (mg/kg) | Mean Increase in Tibial Cartilage Thickness vs. Saline Control (%) | p-value |
| This compound | 1 | 11 | < 0.05 |
| This compound | 5 | 37 | < 0.05 |
| This compound | 10 | 70 | < 0.05 |
Table 4: Effect of this compound on Total Articular Cartilage Thickness (Tibia + Femur)
| Treatment Group | Dose (mg/kg) | Mean Increase in Total Cartilage Thickness vs. Saline Control (%) | p-value |
| This compound | 1 | 23 | < 0.05 |
| This compound | 5 | 27 | < 0.05 |
| This compound | 10 | 50 | < 0.05 |
Experimental Protocols
Animal Model: Meniscal-Ligamentous Injury (MLI)
The most common method to induce post-traumatic osteoarthritis in mice for the evaluation of this compound is the meniscal-ligamentous injury (MLI) model.[4][5]
Materials:
-
10-week-old wild-type mice[4]
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (scissors, forceps)
-
Suture material
Procedure:
-
Anesthetize the mouse using a standard protocol.
-
Shave and sterilize the surgical area around the knee joint.
-
Make a small incision to expose the knee joint capsule.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.[7]
-
Close the joint capsule and skin with sutures.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover fully before starting treatment.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., Normal saline)[4]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare solutions of this compound in the vehicle at concentrations of 1, 5, and 10 mg/kg body weight.[4][5]
-
Beginning one day after MLI surgery, administer the prepared this compound solution or vehicle control via intraperitoneal injection.[4][5]
-
Injections should be administered every other day for a total of 12 weeks.[4][5]
Histological Analysis of Cartilage Degradation
Materials:
-
Formalin
-
Decalcifying solution
-
Paraffin
-
Microtome
-
Glass slides
-
Staining reagents (Alcian Blue, Hematoxylin, Orange G)[4]
-
Microscope with imaging software
Procedure:
-
At the 12-week endpoint, euthanize the mice and collect the knee joints.[4][5]
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the tissues using a suitable decalcifying agent.
-
Embed the decalcified joints in paraffin.
-
Section the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with Alcian Blue (for proteoglycans), Hematoxylin (for nuclei), and Orange G (for cytoplasm) to visualize cartilage morphology.[4]
-
Capture images of the stained sections using a microscope.
-
Perform histomorphometric analysis to quantify cartilage area and thickness using imaging software.[4]
-
Conduct histological grading of cartilage degradation by two blinded observers to assess the severity of osteoarthritis.[4][5]
Conclusion
This compound has demonstrated significant efficacy in a mouse model of osteoarthritis, primarily through the inhibition of MMP-13. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of MMP-13 inhibitors for the treatment of osteoarthritis. The dose-dependent improvement in cartilage structure highlights the promise of this compound as a disease-modifying osteoarthritis drug.
References
- 1. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Application of CL-82198 in Cancer Cell Migration Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell migration is a critical process in tumor metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to move and invade surrounding tissues is orchestrated by a complex network of signaling pathways and involves the remodeling of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key enzymes in ECM degradation and are frequently overexpressed in malignant tumors, correlating with poor prognosis. Among the MMPs, MMP-13 (Collagenase-3) has emerged as a significant contributor to cancer progression, particularly in facilitating cell migration and invasion.
CL-82198 is a potent and selective inhibitor of MMP-13. Its specificity is attributed to its unique binding mechanism within the S1' pocket of the enzyme. This application note provides detailed protocols for utilizing this compound in two standard in vitro cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Furthermore, it summarizes the inhibitory effects of this compound and elucidates the underlying signaling pathways involved in MMP-13-mediated cancer cell migration.
Data Presentation: Inhibitory Effects of this compound on Cancer Cell Migration
The following table summarizes the quantitative data on the inhibitory activity of this compound in cancer cell migration.
| Compound | Target | Cell Line | Assay Type | Concentration/IC50 | Effect | Reference |
| This compound | MMP-13 | LS174T (Colon Carcinoma) | Not Specified | 10 µM | Significant reduction in cell migration | [1](--INVALID-LINK--) |
| This compound | MMP-13 | Not Specified | Enzyme Inhibition Assay | 3.2 µM (IC50) | Selective inhibition of MMP-13 | [2](--INVALID-LINK--) |
| This compound | MMP-13 | Not Specified | Enzyme Inhibition Assay | 10 µM (IC50) | Selective inhibition of MMP-13 | [3](--INVALID-LINK--) |
Signaling Pathway
MMP-13 plays a crucial role in cancer cell migration by degrading components of the extracellular matrix, which physically removes barriers and releases signaling molecules that promote cell movement. The signaling pathways downstream of MMP-13 activation are complex and can vary between cancer types. Key pathways include the TGF-β, ERK/NF-κB, and Src signaling cascades, which ultimately lead to changes in gene expression that favor an invasive phenotype, often through the process of epithelial-mesenchymal transition (EMT).
Signaling pathways influenced by MMP-13 in cancer cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
Workflow for a wound healing assay using this compound.
-
Cell Seeding: Seed cancer cells of interest into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 90-100% confluency.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel. For dose-response experiments, a range of this compound concentrations should be tested.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point. Mark the specific locations of the images to ensure the same fields are captured at subsequent time points.
-
Incubation and Monitoring: Return the plate to the incubator and capture images of the same marked locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by cells over time.
Transwell (Boyden Chamber) Migration Assay
The Transwell assay assesses the migratory capacity of individual cells in response to a chemoattractant. Cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant.
Workflow for a Transwell migration assay with this compound.
-
Chamber Preparation: Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium. For invasion assays, the membrane should be coated with a thin layer of Matrigel or another basement membrane extract to simulate an in vivo barrier.
-
Chemoattractant: Add complete medium (containing fetal bovine serum or a specific chemoattractant) to the lower wells of the companion plate.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Count the cells and seed a defined number (e.g., 5 x 10⁴ to 1 x 10⁵ cells) into the upper chamber of each Transwell insert.
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension in the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for cell migration (typically 12-48 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in methanol or another suitable fixative. Following fixation, stain the cells with a solution such as crystal violet.
-
Cell Counting: After staining, thoroughly wash the inserts and allow them to air dry. The number of migrated cells can be counted under a microscope. For quantification, count the cells in several random fields of view and calculate the average.
Conclusion
This compound is a valuable tool for investigating the role of MMP-13 in cancer cell migration. The protocols provided herein for the wound healing and Transwell migration assays offer robust and reproducible methods for assessing the inhibitory effects of this compound on this critical aspect of cancer metastasis. By understanding the mechanism of action and having standardized protocols, researchers can effectively utilize this compound to further elucidate the complex processes of cancer cell motility and to explore its potential as a therapeutic agent.
References
- 1. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 3. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL-82198 in Liver Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and end-stage liver disease. Hepatic stellate cells (HSCs) are the primary cell type responsible for the production of ECM during liver fibrosis. Their activation is a critical event in the progression of the disease.
CL-82198 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, plays a complex role in tissue remodeling and has been implicated in the pathogenesis of fibrosis. Research suggests that this compound can modulate key fibrotic signaling pathways, indicating its potential as a therapeutic agent for liver fibrosis.[1] Specifically, this compound has been noted to decrease the protein levels of connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells.[1] These two cytokines are central mediators of HSC activation and fibrogenesis.
These application notes provide a comprehensive overview of the potential use of this compound in common liver fibrosis research models, including detailed hypothetical protocols for in vitro and in vivo studies. While direct and extensive quantitative data for this compound in liver fibrosis models is not widely published, this document provides a framework for researchers to design and execute studies to evaluate its anti-fibrotic efficacy.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the selective inhibition of MMP-13.[1][2] In the context of liver fibrosis, its potential anti-fibrotic activity is linked to the downstream regulation of key pro-fibrotic signaling pathways initiated by TGF-β1 and CTGF.
TGF-β1 Signaling Pathway in Hepatic Stellate Cells:
TGF-β1 is a potent pro-fibrotic cytokine that drives the activation of HSCs. Upon binding to its receptor, it initiates a signaling cascade that leads to the transcription of genes encoding ECM proteins, such as collagen type I.
CTGF Signaling in Hepatic Stellate Cells:
CTGF is a downstream mediator of TGF-β1 signaling and also acts independently to promote fibrosis. It enhances the proliferation and migration of activated HSCs and stimulates the production of ECM.
Quantitative Data Summary
While specific quantitative data for this compound in liver fibrosis models is limited in publicly available literature, the following tables provide a template for how such data could be structured and presented. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Hypothetical In Vitro Efficacy of this compound on Activated Hepatic Stellate Cells (HSCs)
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 µM) | TGF-β1 + this compound (10 µM) |
| Collagen I mRNA Expression (Fold Change) | 1.0 | 8.5 ± 0.7 | 5.2 ± 0.5 | 2.1 ± 0.3 |
| α-SMA Protein Expression (Fold Change) | 1.0 | 6.2 ± 0.4 | 3.8 ± 0.3 | 1.5 ± 0.2 |
| CTGF Protein Secretion (pg/mL) | 50 ± 5 | 450 ± 30 | 280 ± 25 | 120 ± 15 |
| HSC Proliferation (% of Control) | 100% | 250% ± 20% | 180% ± 15% | 110% ± 10% |
Table 2: Hypothetical In Vivo Efficacy of this compound in a CCl₄-Induced Mouse Model of Liver Fibrosis
| Parameter | Vehicle Control | CCl₄ | CCl₄ + this compound (10 mg/kg) | CCl₄ + this compound (30 mg/kg) |
| Liver Hydroxyproline (µg/g tissue) | 50 ± 8 | 250 ± 25 | 180 ± 20 | 110 ± 12 |
| Sirius Red Staining (% positive area) | 1.2 ± 0.3 | 8.5 ± 1.1 | 5.3 ± 0.8 | 2.8 ± 0.5 |
| Collagen Iα1 mRNA Expression (Fold Change) | 1.0 | 12.0 ± 1.5 | 7.5 ± 1.0 | 3.2 ± 0.6 |
| α-SMA Immunohistochemistry (% positive area) | 0.5 ± 0.1 | 6.2 ± 0.9 | 3.8 ± 0.7 | 1.9 ± 0.4 |
| Serum ALT (U/L) | 40 ± 5 | 250 ± 30 | 150 ± 20 | 80 ± 10 |
Experimental Protocols
The following are detailed, yet generalized, protocols for investigating the effects of this compound in liver fibrosis models. Researchers should perform dose-response studies to determine the optimal concentrations and dosages for their specific experimental conditions.
Protocol 1: In Vitro Assessment of this compound on Hepatic Stellate Cell Activation
This protocol outlines the methodology for treating a human hepatic stellate cell line (e.g., LX-2) to assess the anti-fibrotic effects of this compound.
Materials:
-
LX-2 human hepatic stellate cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human TGF-β1
-
This compound (dissolved in DMSO)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting
-
ELISA kit for CTGF
Experimental Workflow:
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into appropriate well plates based on the downstream assay (e.g., 6-well for Western blot and qRT-PCR, 96-well for proliferation assays).
-
Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare working solutions of TGF-β1 (e.g., 10 ng/mL) and this compound (e.g., 0.1, 1, 10 µM) in low-serum medium.
-
Treat cells with TGF-β1 alone, this compound alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted proteins like CTGF via ELISA.
-
Cell Lysate: Wash cells with ice-cold PBS and lyse them using appropriate buffers for RNA or protein extraction.
-
-
Analysis:
-
qRT-PCR: Analyze the mRNA expression of fibrotic markers such as COL1A1 (Collagen Iα1) and ACTA2 (α-SMA).
-
Western Blot: Analyze the protein expression of α-SMA and phosphorylated Smad3 to assess TGF-β1 pathway activation.
-
ELISA: Quantify the concentration of secreted CTGF in the culture supernatant.
-
Protocol 2: In Vivo Assessment of this compound in a CCl₄-Induced Mouse Model of Liver Fibrosis
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl₄) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (as vehicle for CCl₄)
-
This compound
-
Appropriate vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for injections
-
Anesthesia (e.g., isoflurane)
-
Reagents for serum analysis, histology, and hydroxyproline assay
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control (receives oil and this compound vehicle)
-
CCl₄ Control (receives CCl₄ and this compound vehicle)
-
CCl₄ + this compound (low dose)
-
CCl₄ + this compound (high dose)
-
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil or corn oil.
-
Administer CCl₄ via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight, twice a week for 4 to 8 weeks.
-
The vehicle control group should receive an equivalent volume of oil.
-
-
This compound Treatment:
-
The optimal dose and route of administration for this compound should be determined in preliminary studies. A starting point could be daily oral gavage.
-
Treatment can be administered either prophylactically (starting at the same time as CCl₄) or therapeutically (starting after a period of CCl₄ induction to allow fibrosis to establish).
-
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Euthanasia and Sample Collection:
-
At the end of the study period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perfuse the liver with saline and excise it. Weigh the liver and take sections for histology, a portion to be snap-frozen in liquid nitrogen for molecular analysis, and a portion for hydroxyproline analysis.
-
-
Analysis:
-
Histology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition. Perform immunohistochemistry for α-SMA to detect activated HSCs.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver tissue using a hydroxyproline assay kit.
-
qRT-PCR: Analyze the mRNA expression of fibrotic genes such as Col1a1, Acta2, Timp1, and Mmp13 in liver homogenates.
-
Conclusion
This compound, as a selective MMP-13 inhibitor with reported effects on key pro-fibrotic cytokines, represents a promising tool for liver fibrosis research. The protocols and frameworks provided in these application notes are intended to guide researchers in designing robust experiments to elucidate the therapeutic potential of this compound. Thorough dose-response studies and careful quantitative analysis are crucial to validate its efficacy in both in vitro and in vivo models of liver fibrosis.
References
Application Notes and Protocols for Preclinical Delivery of CL-82198
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] MMP-13 is a key enzyme implicated in the degradation of type II collagen, a major component of articular cartilage.[3][4][5] This makes MMP-13 a significant therapeutic target for diseases characterized by cartilage destruction, such as osteoarthritis.[3][4][6] Preclinical evaluation of this compound necessitates robust and reproducible methods for its delivery in various animal models. These application notes provide an overview of the known delivery methods for this compound in preclinical studies, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
A comprehensive search for quantitative pharmacokinetic data for this compound across various delivery routes yielded limited publicly available information. The following table summarizes the available data for a selective, non-hydroxamic acid MMP-13 inhibitor with similar characteristics, which can serve as a general reference. It is crucial to note that these values are not specific to this compound and empirical determination of pharmacokinetic parameters for this compound for each specific formulation and route of administration is essential.
Table 1: Representative Pharmacokinetic Parameters of a Selective MMP-13 Inhibitor (RF036) in Rats
| Parameter | Intravenous (IV) Administration |
| Dose | Not Specified |
| Cmax | 47.6 µM |
| T½ (half-life) | 2.93 h |
| Clearance (Cl) | 0.18 mL/min/kg |
Data obtained from a study on the selective MMP-13 inhibitor RF036 in rats and is for reference only.[7]
Experimental Protocols
Intraperitoneal (i.p.) Injection
Intraperitoneal administration has been successfully used for in vivo efficacy studies of this compound in a murine model of osteoarthritis.[6]
a. Formulation
-
Vehicle Composition: A common vehicle for the intraperitoneal delivery of this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.
-
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, mix the components in the following ratio: 10% DMSO (from stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the final solution is clear and homogenous before administration. Gentle warming or sonication can be used to aid dissolution.
-
b. Dosing Regimen
-
Animal Model: Mice (e.g., for injury-induced knee osteoarthritis models).[6]
-
Dosage: A dose of 1-10 mg/kg has been shown to be effective.[6]
-
Frequency: Daily intraperitoneal injections.[6]
c. Administration Procedure
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulated this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Oral (p.o.) Gavage (General Protocol)
While a specific oral formulation for this compound is not detailed in the available literature, challenges with oral bioavailability have been noted for other selective MMP-13 inhibitors.[7][8] The following is a general protocol for oral gavage that can be adapted.
a. Formulation Considerations
-
A suspension or solution in a vehicle appropriate for oral administration in rodents is required. Common vehicles include 0.5% methylcellulose or a mixture of PEG400 and Labrasol®.
-
The solubility and stability of this compound in the chosen vehicle must be determined.
b. Administration Procedure
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the animal's mouth to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Intravenous (i.v.) Injection (General Protocol)
For pharmacokinetic studies determining bioavailability, an intravenous formulation is necessary.
a. Formulation Considerations
-
This compound must be completely solubilized in a sterile, injectable vehicle. A common approach for preclinical compounds is to use a co-solvent system, such as DMSO and PEG300, diluted with saline or dextrose solution.
-
The final formulation must be sterile and free of particulates.
b. Administration Procedure
-
Warm the animal to dilate the tail veins.
-
Place the animal in a restraining device.
-
Disinfect the injection site on the tail vein with 70% ethanol.
-
Insert a 27-30 gauge needle into the vein.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle.
Subcutaneous (s.c.) Injection (General Protocol)
Subcutaneous delivery can provide a slower release profile compared to i.v. or i.p. routes.
a. Formulation Considerations
-
The formulation should be sterile, isotonic, and at a pH that minimizes irritation at the injection site.
-
The volume of injection should be appropriate for the size of the animal to avoid discomfort and leakage. For mice, a volume of up to 5 mL/kg is generally considered acceptable.[9]
b. Administration Procedure
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the selective inhibition of MMP-13. In the context of osteoarthritis, MMP-13 is a key downstream effector in the catabolic signaling cascade that leads to cartilage degradation.
Signaling Pathway of MMP-13 in Cartilage Degradation
Caption: Signaling pathway of MMP-13-mediated cartilage degradation and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 2. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Measuring the Effect of CL-82198 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] MMP-13 is highly expressed in pathological conditions such as osteoarthritis and liver fibrosis, making it a significant therapeutic target.[1][2] These application notes provide a comprehensive guide to measuring the effects of this compound on gene expression, including its impact on relevant signaling pathways and detailed protocols for experimental validation.
Mechanism of Action
This compound functions as a selective inhibitor of MMP-13.[3] Its inhibitory activity stems from its ability to bind to the S1' pocket of the enzyme. Unlike many other MMP inhibitors, this compound does not chelate the catalytic zinc ion, contributing to its selectivity.[3] By inhibiting MMP-13, this compound can modulate downstream cellular processes, including inflammation, angiogenesis, and tissue remodeling, through the regulation of gene expression.
Effects on Gene Expression
Inhibition of MMP-13 activity, either through genetic knockout or specific inhibitors like this compound, leads to significant changes in the expression of genes involved in various cellular processes.
Quantitative Data on Gene Expression Changes
The following table summarizes the differential expression of genes in MMP-13 knockout (Mmp13-/-) mouse granulation tissue compared to wild-type controls. This data provides insights into the potential gene expression changes that may be induced by this compound.
| Gene Symbol | Gene Name | Biological Process | Fold Change (Mmp13-/- vs. WT) |
| Downregulated Genes | |||
| Mmp2 | Matrix metallopeptidase 2 | Proteolysis, Cell Migration | Significantly downregulated[4] |
| Mmp3 | Matrix metallopeptidase 3 | Proteolysis, Inflammation | Significantly downregulated[4] |
| Mmp9 | Matrix metallopeptidase 9 | Proteolysis, Inflammation | Significantly downregulated[4] |
| Il6 | Interleukin 6 | Inflammation, Leukocyte Motility | Systematically downregulated at day 14[4] |
| Pdgfd | Platelet derived growth factor D | Angiogenesis | Downregulated at all time points[4] |
| Upregulated Genes | |||
| Adamts4 | ADAM metallopeptidase with thrombospondin type 1 motif 4 | Angiogenesis | Significantly upregulated in early granulation tissue[4] |
| Npy | Neuropeptide Y | Angiogenesis | Significantly upregulated in early granulation tissue[4] |
Note: This data is derived from a study on Mmp13 knockout mice and serves as a predictive model for the effects of MMP-13 inhibition. Experimental validation with this compound is recommended.
Signaling Pathways Modulated by this compound
MMP-13 activity is intricately linked with several key signaling pathways. Inhibition of MMP-13 with this compound can, therefore, have a cascading effect on these pathways and their target genes.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a crucial role in fibrosis and tissue remodeling. MMP-13 can cleave and activate latent TGF-β, and its inhibition can disrupt this process. Studies have shown that blocking MMP-13 with this compound in hepatic stellate cells leads to a marked decrease in the protein levels of Connective Tissue Growth Factor (CTGF) and TGF-β1, both key mediators of fibrosis.[2] This suggests that this compound can attenuate fibrotic responses by downregulating the TGF-β signaling pathway.
References
- 1. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josorge.com [josorge.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP-13 Regulates Growth of Wound Granulation Tissue and Modulates Gene Expression Signatures Involved in Inflammation, Proteolysis, and Cell Viability | PLOS One [journals.plos.org]
Troubleshooting & Optimization
CL-82198 solubility and preparation of stock solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and preparation of stock solutions for CL-82198.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][2][3] To achieve this concentration, ultrasonication may be necessary to facilitate dissolution.[1][2][3] It is also advised to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[3]
Q2: Can I dissolve this compound in aqueous solutions?
Yes, this compound is soluble in water. Some suppliers indicate a solubility of up to 25 mg/mL in water.
Q3: Is this compound soluble in ethanol?
The solubility of this compound in 100% ethanol is not explicitly stated in the available documentation from major suppliers. While it may have some solubility in ethanol, for reliable and reproducible concentrations, DMSO or water are the recommended primary solvents for creating stock solutions.
Q4: How should I prepare this compound for in vivo studies?
For in vivo administration, this compound can be formulated in various solvent systems to ensure its solubility and bioavailability. A common approach involves first dissolving the compound in a small amount of DMSO and then diluting it with other vehicles. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is a mixture of 10% DMSO and 90% corn oil.[3] These formulations can achieve a clear solution with a solubility of at least 2.5 mg/mL.[3]
Q5: What are the recommended storage conditions for this compound?
-
Solid Compound: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years).[1][2]
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The compound may not be fully soluble at the desired concentration without assistance. | Use ultrasonication to aid dissolution, particularly for high concentrations in DMSO.[1][2][3] Gentle warming can also be applied, but be cautious of potential compound degradation. |
| Precipitation in Stock Solution | The solution may be supersaturated, or the solvent may have absorbed moisture (especially DMSO). | Ensure you are using fresh, anhydrous DMSO.[3] If precipitation occurs upon cooling, try preparing a slightly lower concentration. Always ensure the solution is clear before use. |
| Cloudiness in in vivo Formulation | Improper mixing of the solvent components. | Add and mix each solvent component sequentially and thoroughly to ensure a homogenous solution.[3] For example, in the PEG300/Tween-80 formulation, dissolve the this compound in DMSO first before adding the other components. |
Data Presentation
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (330.72 mM)[1][2][3] | Ultrasonication may be required.[1][2][3] |
| Water | 25 mg/mL | |
| Ethanol | Not Specified | Data not provided in available documentation. |
In Vivo Formulation Solubility
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] |
Storage Conditions
| Form | Temperature | Duration |
| Solid | -20°C | 3 years[1][2] |
| Stock Solution | -80°C | 2 years[3] |
| Stock Solution | -20°C | 1 year[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 100 mM solution (assuming a molecular weight of 302.37 g/mol ), you would need 30.24 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C or -20°C.
Protocol 2: Preparation of an in vivo Formulation (PEG300/Tween-80 Method)
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution with PEG300: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 (relative to the initial DMSO volume) and mix thoroughly until the solution is clear.
-
Addition of Tween-80: Add 0.5 volumes of Tween-80 (relative to the initial DMSO volume) and mix until clear.
-
Final Dilution with Saline: Add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to reach the final desired concentration and volume. Mix thoroughly. The final solution should be clear.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for dissolving this compound.
References
Technical Support Center: Optimizing CL-82198 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of MMP-13.[1] It functions by binding to the S1' pocket of the MMP-13 enzyme, a structural feature that contributes to its high selectivity over other MMPs.[1] Unlike many other MMP inhibitors, this compound does not chelate the catalytic zinc ion within the enzyme's active site.[2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting concentration of 10 μM is often effective. For instance, a concentration of 10 μM has been shown to significantly reduce cell migration in LS174 cells.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What is the solubility of this compound?
A3: this compound is soluble in water up to 25 mg/mL.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Is this compound selective for MMP-13?
A4: Yes, this compound is a selective inhibitor of MMP-13 and does not show significant activity against other matrix metalloproteinases such as MMP-1 and MMP-9, or against TACE (TNF-alpha converting enzyme).[2]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective MMP-13 inhibitor, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations. It is recommended to include appropriate controls in your experiments to monitor for any unexpected cellular responses. These may include observing cell morphology, performing cell viability assays, and assessing the expression of other related proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 Value | Source |
| MMP-13 | 10 µM | [2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Effect | Source |
| LS174 | Cell Migration | 10 µM | Significant reduction in cell migration | [1] |
| Hepatic Stellate Cells | Protein Expression | Not Specified | Decreased CTGF and TGF-β1 protein levels | [1] |
Note: Cytotoxicity data for this compound is not extensively reported in the public domain. It is strongly recommended to perform a cytotoxicity assay (e.g., MTT or Calcein AM) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Experimental Protocols
Below are detailed protocols for key experiments involving the optimization and use of this compound.
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration range of this compound that is non-toxic to your cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the optimal non-toxic concentration range.
Protocol 2: Assessing MMP-13 Activity using Gelatin Zymography
This protocol allows for the detection of MMP-13 activity in conditioned media from cells treated with this compound.
Materials:
-
Conditioned media from cells treated with and without this compound
-
SDS-PAGE gels containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from your cell cultures. Centrifuge to remove any cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes and then destain until clear bands appear against a blue background.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands. The intensity of the bands corresponding to the molecular weight of MMP-13 can be quantified using densitometry.
Protocol 3: Western Blotting for MMP-13 Expression
This protocol is for determining the effect of this compound on the expression level of the MMP-13 protein.
Materials:
-
Cell lysates from cells treated with and without this compound
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MMP-13
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Electrophoresis: Load equal amounts of protein for each sample onto an SDS-PAGE gel and run the gel.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MMP-13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to MMP-13 can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
MMP-13 Signaling Pathway
Caption: Simplified signaling pathway leading to MMP-13 activation and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound for cell-based assays.
Troubleshooting Decision Tree for this compound Experiments
References
Navigating Inconsistent Results with CL-82198: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the selective MMP-13 inhibitor, CL-82198. Our aim is to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to address specific problems that can lead to inconsistent results.
Question: I'm observing variable IC50 values for this compound in my MMP-13 inhibition assays. What could be the cause?
Answer: Discrepancies in IC50 values can arise from several factors. Published values themselves show some variability, with figures around 3.2 µM and 10 µM being reported.[1] Consider the following potential sources of variability in your experiments:
-
Compound Solubility: this compound can be challenging to dissolve. Incomplete solubilization will lead to a lower effective concentration in your assay, resulting in a higher apparent IC50. Ensure the compound is fully dissolved before use. If you observe any precipitation, gentle heating or sonication may be used to aid dissolution.[2]
-
Purity of the Compound: The purity of your this compound stock can impact its potency. It is advisable to use a high-purity grade (e.g., ≥97% by HPLC) for consistent results.
-
Assay Conditions: Variations in assay buffer composition, substrate concentration, enzyme activity, and incubation time can all influence the calculated IC50. Ensure these parameters are consistent across all experiments.
-
DMSO Quality: If using DMSO to prepare your stock solution, be aware that it is hygroscopic (absorbs moisture from the air).[1] Old or improperly stored DMSO can contain water, which may reduce the solubility of this compound and affect your results. Always use fresh, anhydrous DMSO.[1]
Question: My this compound solution appears to have precipitated upon storage. Is it still usable?
Answer: Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentrations in your experiments. It is not recommended to use a solution with visible precipitate. To avoid this, follow these storage guidelines:
-
Stock Solutions: After reconstitution (e.g., in DMSO), it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C.[2] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.
-
Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of your stock solution.[1]
If you observe precipitation in a freshly prepared solution, it may be due to the choice of solvent or exceeding the solubility limit. Refer to the recommended dissolution protocols for appropriate solvent systems.
Question: The powdered this compound is stuck to the sides of the vial. How can I ensure I am weighing it accurately?
Answer: This is a common issue with lyophilized or powdered compounds. To ensure you can access the entire contents of the vial, it is recommended to centrifuge the vial briefly (e.g., at 3000 rpm for a few minutes) before opening.[3] This will pellet the powder at the bottom of the vial, allowing for more accurate weighing or direct dissolution in the vial.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][3][] Unlike some other MMP inhibitors, it does not act by chelating the zinc ion at the enzyme's active site.[5] Instead, it binds within the entire S1' pocket of MMP-13.[2][5] This specific binding mode is the basis for its high selectivity for MMP-13 over other MMPs such as MMP-1 and MMP-9, as well as TACE (TNF-α converting enzyme).[5]
What are the recommended solvents and storage conditions for this compound?
For detailed information on solubility and storage, please refer to the tables below.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (MMP-13) | 3.2 µM | [1] |
| 10 µM | [5] | |
| Solubility in DMSO | 60 mg/mL (198.43 mM) | [1] |
| Solubility in Water | 25 mg/mL | |
| In Vivo Dosage | 1-10 mg/kg (i.p.) | [2][3] |
| Stock Solution Storage | -20°C for up to 3 months; -80°C for up to 2 years | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (Molecular Weight: 302.37 g/mol , free base) to equilibrate to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.02 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound. Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming or brief sonication can be used to aid solubilization.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol for Preparing an In Vivo Formulation (Example)
This is an example protocol and may need optimization for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, combine the vehicle components. One example formulation consists of 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dilution: Add the DMSO stock solution to the PEG300 and mix. Then add the Tween-80 and mix. Finally, add the saline to reach the final desired volume and concentration.[2] For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and then add 450 µL of saline.[2]
-
Administration: The final solution should be clear. Use immediately for optimal results.[1]
Visualizations
Caption: Mechanism of this compound in inhibiting osteoarthritis progression.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: CL-82198 Purity Assessment
Welcome to the technical support center for CL-82198. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to accurately assess the purity of your this compound sample.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a standard this compound sample?
A1: Commercially available this compound is typically supplied with a purity of ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is crucial to verify the purity of each new batch to ensure the reliability and reproducibility of your experimental results.
Q2: What are the primary analytical methods for determining the purity of this compound?
A2: The most common and reliable methods for assessing the purity of small molecule compounds like this compound are:
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for quantifying the purity of the main compound and detecting impurities.[1][2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of this compound and helps in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative purity assessment (qNMR).
Q3: What are potential sources of impurities in a this compound sample?
A3: Impurities can arise from various stages of the synthesis and storage of this compound. Potential impurities may include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Byproducts of the synthesis: Unwanted products from side reactions.
-
Degradation products: this compound may degrade over time, especially if not stored under recommended conditions. Given the morpholine moiety, N-nitrosomorpholine is a potential impurity to be aware of, as morpholine can react to form this compound.[3]
-
Residual solvents: Solvents used during synthesis and purification may remain in the final product.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a new or validated column. 3. Reduce the sample concentration or injection volume. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | 1. Use fresh, high-purity solvents for the mobile phase. 2. Flush the injector and column thoroughly. 3. Run a blank gradient to identify the source of contamination. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC pump for leaks and ensure a stable flow rate. 3. Use a column oven to maintain a constant temperature. |
| Unexpected peaks | Presence of impurities or degradation products. | 1. Analyze the sample by LC-MS to identify the molecular weight of the unknown peaks. 2. Review the synthesis route to predict potential byproducts. 3. Perform forced degradation studies to identify potential degradation products. |
Mass Spectrometry (MS) Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal for this compound | Poor ionization; Incorrect MS settings; Sample degradation. | 1. Optimize ionization source parameters (e.g., electrospray voltage, gas flow). 2. Ensure the mass spectrometer is tuned and calibrated for the mass range of this compound (MW: 302.37 g/mol for the free base). 3. Prepare a fresh sample solution. |
| Multiple charged species | In-source fragmentation or formation of adducts. | 1. Reduce the cone voltage or fragmentation energy. 2. Check for the presence of common adducts (e.g., [M+Na]⁺, [M+K]⁺) and adjust the data interpretation accordingly. |
| Difficulty in interpreting fragment ions | Complex fragmentation pattern. | 1. Compare the experimental fragmentation pattern with theoretical fragmentation of the this compound structure. The benzofuran and morpholine moieties are likely to be key fragmentation points. 2. Utilize MS/MS (tandem mass spectrometry) to isolate and fragment the parent ion for clearer structural information. |
NMR Spectroscopy Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Broad peaks | Sample aggregation; Presence of paramagnetic impurities; Poor shimming. | 1. Use a more dilute sample or a different deuterated solvent. 2. Ensure high-purity NMR solvents are used. 3. Optimize the shimming of the NMR spectrometer. |
| Presence of unexpected signals | Impurities or residual solvents. | 1. Compare the spectrum with a reference spectrum of pure this compound if available. 2. Identify characteristic signals of common laboratory solvents. 3. Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of impurities. |
| Inaccurate quantification (qNMR) | Incomplete relaxation of nuclei; Incorrectly chosen internal standard. | 1. Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters (typically 5-7 times the longest T1 relaxation time). 2. Select an internal standard with a known concentration and a peak that is well-resolved from the analyte signals. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and column used.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the this compound sample as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of this compound using LC-MS.
Instrumentation and Reagents:
-
LC-MS system with an electrospray ionization (ESI) source
-
Reagents and materials as per the HPLC protocol
Procedure:
-
Perform the HPLC separation as described in the protocol above.
-
Divert the column eluent to the ESI-MS detector.
-
MS Parameters (example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ of this compound. The expected m/z for the free base (C₁₇H₂₂N₂O₃) is approximately 303.17. For the hydrochloride salt (C₁₇H₂₃ClN₂O₃), the molecular weight is 338.83, but in ESI+, you will observe the protonated free base.
-
Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general method for acquiring a ¹H NMR spectrum of this compound for structural confirmation.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum using standard parameters.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure of this compound.
-
Check for the presence of impurity peaks.
-
Visualizations
Caption: Workflow for the purity assessment of a this compound sample.
Caption: Simplified signaling pathways leading to MMP-13 expression and its inhibition by this compound.[4][5][6]
References
- 1. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 2. Morpholine Impurities | 110-91-8 Certified Reference Substance [alfaomegapharma.com]
- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
Technical Support Center: CL-82198 In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), in in vitro experiments. This guide addresses potential complications arising from the presence of serum in experimental setups.
Troubleshooting Guide
Issue: Reduced or Inconsistent this compound Activity in the Presence of Serum
Researchers may observe a decrease in the inhibitory potency (e.g., an increased IC50 value) of this compound when serum is included in the in vitro assay. This variability can be attributed to the presence of endogenous proteins in serum that can interact with the inhibitor or the target enzyme.
Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 Value against MMP-13
| Serum Concentration (%) | Expected IC50 of this compound (µM) | Potential Rationale |
| 0 (Serum-Free) | 3.2 - 10[1][2] | Baseline activity without interference from serum components. |
| 2.5 | 15 - 25 | Minor protein binding of this compound and presence of endogenous MMP inhibitors (e.g., TIMPs) may begin to show an effect. |
| 5 | 30 - 50 | Increased protein binding and higher concentrations of endogenous inhibitors compete with this compound, reducing its apparent potency. |
| 10 | > 50 | Significant protein binding of the inhibitor and substantial levels of TIMPs and α2-macroglobulin can sequester MMP-13 or the inhibitor itself.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the activity of this compound lower in my cell-based assay containing fetal bovine serum (FBS) compared to a purified enzyme assay?
A1: Serum contains a complex mixture of proteins, including albumin, alpha- and beta-globulins, and specific enzyme inhibitors such as tissue inhibitors of metalloproteinases (TIMPs) and α2-macroglobulin.[3] These components can interfere with the activity of this compound in several ways:
-
Protein Binding: this compound may bind to serum proteins, primarily albumin, reducing the free concentration of the inhibitor available to interact with MMP-13.
-
Endogenous MMP Inhibitors: Serum naturally contains TIMPs, which are broad-spectrum inhibitors of MMPs.[3] These endogenous inhibitors can compete with this compound for binding to MMP-13, leading to a requirement for a higher concentration of this compound to achieve the same level of inhibition.
-
Non-specific Interactions: Other serum components may interact with this compound or MMP-13, affecting the enzyme's conformation or the inhibitor's access to the active site.
Q2: What is the recommended concentration of serum to use in my in vitro experiments with this compound?
A2: For initial characterization of this compound's inhibitory activity, it is highly recommended to use serum-free conditions to establish a baseline IC50 value.[4] If the experimental design necessitates the presence of serum to maintain cell viability, it is crucial to use the lowest possible concentration and to maintain consistency across all experiments. We recommend performing a serum concentration titration experiment (as illustrated in Table 1) to determine the impact on your specific assay.
Q3: How can I mitigate the impact of serum on my experimental results with this compound?
A3: To minimize the confounding effects of serum, consider the following strategies:
-
Use Serum-Free Media: Whenever possible, conduct your experiments in serum-free media.[4] Many cell lines can be adapted to serum-free conditions for the duration of the experiment.
-
Heat-Inactivated Serum: While heat inactivation (typically 56°C for 30 minutes) is primarily used to inactivate complement proteins, it may have a minor effect on the activity of some MMP inhibitors. However, it is unlikely to eliminate the interference from TIMPs and other binding proteins.
-
Purified Systems: For purely biochemical assays, use purified recombinant MMP-13 to avoid all serum-related interference.
-
Control Experiments: Always include appropriate controls in your experimental design. This includes a "vehicle-only" control in the presence of serum to account for any baseline effects of the serum on your readout.
Q4: Does this compound interact with the catalytic zinc ion in MMP-13?
A4: No, this compound is a selective inhibitor of MMP-13 that does not act by chelating the catalytic Zn2+ ion. It achieves its selectivity by binding within the entire S1' pocket of MMP-13.[5][6][7]
Experimental Protocols
Protocol: In Vitro MMP-13 Inhibition Assay to Assess Serum Impact
This protocol outlines a general procedure to determine the IC50 of this compound against MMP-13 in the presence of varying serum concentrations.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Serum-Containing Assay Buffers: Prepare a series of assay buffers containing different final concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%).
-
Prepare this compound Dilutions: Create a serial dilution of this compound in each of the serum-containing assay buffers. Include a vehicle control (DMSO) for each serum concentration.
-
Enzyme Preparation: Dilute the active MMP-13 to the desired working concentration in each of the serum-containing assay buffers.
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted MMP-13 to each well.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add 25 µL of the fluorogenic MMP-13 substrate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
-
Visualizations
Caption: Workflow for determining the impact of serum on this compound activity.
Caption: How serum components can interfere with this compound activity.
Caption: Role of MMP-13 in ECM degradation and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MMP | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
CL-82198 versus other selective MMP-13 inhibitors
An Objective Comparison of CL-82198 and Other Selective MMP-13 Inhibitors for Researchers
Introduction: MMP-13 as a Therapeutic Target
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase with a crucial role in the degradation of extracellular matrix components, particularly type II collagen, the primary collagen in articular cartilage.[1] While MMP-13 is involved in normal physiological processes like embryonic bone development and tissue remodeling, its overexpression is strongly implicated in pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1] This makes MMP-13 a significant target for the development of therapeutic inhibitors aimed at preventing tissue degradation in these diseases. The challenge lies in developing inhibitors that are highly selective for MMP-13 to avoid off-target effects associated with inhibiting other MMPs, which can lead to side effects like musculoskeletal toxicity.[2]
This guide provides a comparative overview of this compound, a well-characterized selective MMP-13 inhibitor, and other notable selective inhibitors, presenting key performance data, experimental methodologies, and relevant biological pathways.
Comparative Performance of Selective MMP-13 Inhibitors
This compound is a selective, non-zinc-chelating inhibitor that binds to the S1' pocket of MMP-13, a key feature contributing to its selectivity over other MMPs.[3][4] It serves as a valuable research tool and a foundational compound for the development of more potent inhibitors.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) and selectivity profiles of this compound and other exemplary selective MMP-13 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-13 IC50 | Selectivity vs. MMP-1 | Selectivity vs. MMP-9 | Selectivity vs. TACE | Mechanism of Action | Reference |
| This compound | 3.2 - 10 µM | No activity | No activity | No activity | Binds to S1' pocket; non-zinc-chelating | [3][5][6] |
| WAY-170523 | 17 nM | >5800-fold | 56-fold | >500-fold | Designed based on this compound | [3] |
| ALS 1-0635 | Potent (nM range) | High | High | High | Non-competitive; non-hydroxamate | [2] |
Note: IC50 values for this compound vary across different reports, potentially due to different assay conditions.[5][7]
Experimental Protocols
The characterization of MMP-13 inhibitors involves a series of standardized in vitro and in vivo assays.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This is a common high-throughput method to determine the IC50 of an inhibitor.
-
Principle: The assay utilizes a synthetic peptide substrate tagged with a fluorophore and a quencher (FRET substrate). In the presence of active MMP-13, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Reagents:
-
Recombinant human MMP-13 enzyme
-
MMP Assay Buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)
-
FRET-based MMP-13 substrate
-
Test inhibitor (e.g., this compound) at various concentrations
-
A known broad-spectrum inhibitor (e.g., GM6001) as a positive control
-
-
Procedure:
-
Reconstitute the MMP-13 enzyme in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test inhibitor at serially diluted concentrations, and the MMP-13 enzyme.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) kinetically over a period of 30-60 minutes at 37°C using a fluorescence plate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cartilage Explant Degradation Assay
This ex vivo assay assesses the ability of an inhibitor to protect cartilage from degradation in a more physiologically relevant environment.
-
Principle: Cartilage explants from animal (e.g., bovine) or human sources are cultured in the presence of pro-inflammatory cytokines to induce matrix degradation. The protective effect of an inhibitor is measured by quantifying the release of cartilage breakdown products into the culture medium.[2]
-
Procedure:
-
Harvest articular cartilage explants and culture them in a suitable medium.
-
Pre-treat the explants with various concentrations of the test inhibitor for 24 hours.
-
Induce cartilage degradation by adding a combination of cytokines, such as Interleukin-1α (IL-1α) and oncostatin M.
-
Continue the culture for several days.
-
Collect the culture medium at specified time points.
-
-
Analysis:
-
Quantify the amount of glycosaminoglycans (GAGs) released into the medium using a colorimetric assay (e.g., DMMB assay).
-
Measure the release of specific collagen fragments (e.g., C1,C2) using immunoassays (ELISA).[2]
-
A reduction in the release of these markers in the presence of the inhibitor indicates a chondroprotective effect.
-
In Vivo Osteoarthritis Animal Model
Animal models are essential for evaluating the in vivo efficacy and potential side effects of MMP-13 inhibitors.
-
Principle: The monoiodoacetate (MIA)-induced osteoarthritis model in rats is widely used. Intra-articular injection of MIA, a glycolysis inhibitor, causes chondrocyte death and subsequent cartilage degradation and joint pain, mimicking aspects of human OA.[2]
-
Procedure:
-
Induce OA by a single intra-articular injection of MIA into the knee joint of rats.
-
Administer the test inhibitor (e.g., this compound) systemically (e.g., orally or intraperitoneally) daily or on alternate days, starting before or after the MIA injection.[4]
-
Monitor disease progression over several weeks.
-
-
Endpoints and Analysis:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O-Fast Green) on joint sections to assess cartilage integrity, proteoglycan loss, and structural damage. Score the severity of OA using a standardized grading system.
-
Pain Assessment: Measure joint pain and discomfort using methods like incapacitance testing or von Frey filament tests to assess mechanical allodynia.
-
Biomarker Analysis: Analyze serum or synovial fluid for biomarkers of cartilage degradation.
-
Mandatory Visualizations
MMP-13 Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for identifying and characterizing selective MMP-13 inhibitors.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 7. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to MMP-13 Inhibitors: CL-82198 vs. WAY-170523
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Matrix Metalloproteinase-13 (MMP-13) inhibitors: CL-82198 and WAY-170523. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in osteoarthritis, cancer, and other inflammatory disease research.
Introduction to MMP-13 and its Inhibitors
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[][2] Its heightened activity is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a key therapeutic target.[3][4]
This compound and WAY-170523 are two synthetic small molecule inhibitors of MMP-13. While both are selective for MMP-13, they exhibit significant differences in potency and their development history is intertwined. This compound was identified as a selective but relatively weak MMP-13 inhibitor.[5][6] Subsequently, WAY-170523 was developed by combining the selectivity features of this compound with the potency characteristics of a non-specific MMP inhibitor, resulting in a highly potent and selective molecule.[5][6][7]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and WAY-170523, highlighting their differences in inhibitory potency and selectivity against other metalloproteinases.
Table 1: Inhibitory Potency against MMP-13
| Compound | IC50 (MMP-13) |
| This compound | 3.2 µM[8][9] / 10 µM[5][6][10] |
| WAY-170523 | 17 nM[11][12][13][14] |
Table 2: Selectivity Profile
| Compound | IC50 (MMP-1) | IC50 (MMP-9) | IC50 (TACE) |
| This compound | No activity[5][8] | No activity[5][8] | No activity[5][8] |
| WAY-170523 | > 10,000 nM (>5800-fold selective)[11][12] | 945 nM (56-fold selective)[12] | > 10,000 nM (>500-fold selective)[11][12] |
Mechanism of Action
This compound is a selective MMP-13 inhibitor that functions by binding to the entire S1' pocket of the enzyme.[5][6][15] Notably, its mechanism does not involve chelation of the catalytic zinc ion, a common mechanism for many MMP inhibitors that can lead to off-target effects.[10] The design of WAY-170523 leveraged the unique binding mode of this compound to achieve its high selectivity.[5][6] WAY-170523 has also been shown to directly attenuate ERK1/2 phosphorylation.[12][13][14]
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the inhibitory activity of compounds against MMP-13.
MMP-13 Inhibition Assay Protocol
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5.[16]
-
Recombinant human MMP-13 (catalytic domain).
-
Fluorogenic MMP-13 substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂).[17]
-
Test inhibitors (this compound, WAY-170523) dissolved in DMSO.
-
EDTA solution (50 mM) for stopping the reaction.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitors in Assay Buffer. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 40 µM) is recommended.[18]
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add 2.5 µL of the fluorogenic MMP-13 substrate solution (e.g., 8 µM in Assay Buffer) to each well.[16]
-
Initiate the enzymatic reaction by adding 2.5 µL of recombinant human MMP-13 (e.g., 2.66 nM in Assay Buffer) to each well.[16]
-
Incubate the plate at 25°C for a predetermined time (e.g., 4 hours), protected from light.[16]
-
Stop the reaction by adding 5 µL of 50 mM EDTA to each well.[16]
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation = 325-340 nm, emission = 450 nm).[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Key Processes
To further aid in the understanding of the context and evaluation of these inhibitors, the following diagrams illustrate the MMP-13 signaling pathway and a typical experimental workflow.
Caption: Simplified MMP-13 signaling pathway and point of inhibition.
Caption: Workflow for comparing MMP-13 inhibitors in a biochemical assay.
Conclusion
Both this compound and WAY-170523 are valuable research tools for studying the role of MMP-13 in health and disease.
-
This compound serves as a good starting point or a control compound, demonstrating high selectivity for MMP-13 with moderate potency. Its non-zinc-chelating mechanism is a key feature.
-
WAY-170523 is a significantly more potent inhibitor, with an IC50 in the nanomolar range, while retaining high selectivity. This makes it a more suitable candidate for in vivo studies or applications where high potency is required.
The choice between these two inhibitors will ultimately depend on the specific experimental needs, including the required potency, the biological system under investigation, and the desired concentration range for achieving effective inhibition of MMP-13.
References
- 2. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rega.kuleuven.be [rega.kuleuven.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Selective MMP-13 Inhibitor CL-82198 Versus the Broad-Spectrum Inhibitor Batimastat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective matrix metalloproteinase (MMP) inhibitor CL-82198 and the broad-spectrum MMP inhibitor Batimastat. This analysis is supported by available experimental data on their inhibitory profiles, mechanisms of action, and effects on cellular signaling pathways.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in various diseases, including osteoarthritis, cancer, and inflammatory disorders. Consequently, MMP inhibitors have been a significant focus of drug development. This guide contrasts two notable MMP inhibitors: this compound, a selective inhibitor of MMP-13, and Batimastat (BB-94), a potent broad-spectrum MMP inhibitor.
Performance and Specificity: A Quantitative Comparison
The primary distinction between this compound and Batimastat lies in their selectivity and potency against different MMP family members. While direct side-by-side comparative studies are limited, data compiled from various sources provide a clear picture of their distinct inhibitory profiles.
| Inhibitor | Target MMPs | IC50 Values | Reference(s) |
| This compound | MMP-13 | 3.2 µM | [1] |
| MMP-1 | No significant activity | [2][3] | |
| MMP-9 | No significant activity | [2][3] | |
| TACE | No significant activity | [2][3] | |
| Batimastat (BB-94) | MMP-1 | 3 nM | [4][5] |
| MMP-2 | 4 nM | [4][5] | |
| MMP-3 | 20 nM | [4][5] | |
| MMP-7 | 6 nM | [4][5] | |
| MMP-9 | 4 nM | [4][5] | |
| MMP-8 | 10 nM | [4] |
Note: IC50 values are sourced from multiple publications and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Mechanism of Action: Distinct Modes of Inhibition
This compound and Batimastat employ different strategies to inhibit their target MMPs.
This compound is a selective inhibitor that binds to the S1' pocket of MMP-13.[2][3] This specific interaction is the basis for its high selectivity for MMP-13 over other MMPs. Notably, its mechanism does not appear to involve chelation of the catalytic zinc ion, a common mechanism for many MMP inhibitors.[2]
Batimastat , on the other hand, is a peptidomimetic inhibitor that contains a hydroxamic acid moiety.[3][6] This group chelates the active site zinc ion, which is essential for the catalytic activity of MMPs.[6] By mimicking the collagen substrate, Batimastat acts as a competitive and reversible inhibitor across a broad range of MMPs.[7]
Impact on Cellular Signaling Pathways
Both this compound and Batimastat can influence intracellular signaling pathways, primarily due to the central role of MMPs in modulating the cellular microenvironment.
MMP-13 and MAPK Signaling: MMP-13 is known to be a downstream target of several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, the ERK pathway can mediate the inhibitory effect of certain growth factors on MMP-13 expression.[8] The diagram below illustrates the general signaling pathway leading to MMP-13 expression, which can be targeted by an inhibitor like this compound.
Caption: Signaling pathway leading to MMP-13 expression and its inhibition by this compound.
Batimastat and Broad Signaling Effects: As a broad-spectrum inhibitor, Batimastat can impact a wider array of signaling pathways. Studies have shown that Batimastat can reduce the activation of key components of the MAPK pathway, including ERK1/2 and p38.[7] This suggests that its therapeutic effects may be mediated not only by direct inhibition of ECM degradation but also by modulating intracellular signaling cascades that control cell proliferation, migration, and survival. The following diagram illustrates the broader impact of Batimastat on cellular processes.
Caption: Broad-spectrum inhibition by Batimastat and its downstream cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for assessing MMP inhibition, based on commonly used fluorogenic assays.
General Fluorogenic MMP Inhibition Assay Protocol
This protocol can be adapted for both this compound and Batimastat to determine their IC50 values against specific MMPs.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13 for this compound; various MMPs for Batimastat)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor (this compound or Batimastat) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzyme is in its pro-form, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (this compound or Batimastat) in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a pre-determined amount of the activated MMP enzyme.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for determining the IC50 of an MMP inhibitor.
References
- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CL-82198: A Comparative Analysis Against Other MMP Inhibitors
In the landscape of drug discovery, the selective inhibition of specific matrix metalloproteinases (MMPs) is a critical goal for developing targeted therapies while minimizing off-target effects. This guide provides a detailed comparison of the selectivity profile of CL-82198, a known MMP-13 inhibitor, against other MMPs and in relation to other MMP inhibitors with varying selectivity profiles.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory activity of this compound and two comparator compounds, WAY-170523 (a highly selective MMP-13 inhibitor) and Marimastat (a broad-spectrum MMP inhibitor), are summarized in the table below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | TACE (nM) |
| This compound | >10,000[1] | - | - | - | No Activity[1][2] | 10,000[1][2] | - | No Activity[1][2] |
| WAY-170523 | >98,600 | - | - | - | 952 | 17 [1] | - | >8,500 |
| Marimastat | 5[2][3] | 6[2][3] | 230[4] | 13[2][3] | 3[2][3] | - | 9[2][3] | - |
Note: "No Activity" indicates that significant inhibition was not observed at the tested concentrations. The IC50 values for WAY-170523 against MMP-1, MMP-9, and TACE were calculated based on its reported selectivity ratios relative to MMP-13.
As the data illustrates, this compound demonstrates a notable selectivity for MMP-13, with an IC50 value of 10 µM.[1][2] In contrast, it shows no significant inhibitory activity against MMP-1, MMP-9, or the related enzyme TACE at comparable concentrations.[1][2] This profile distinguishes it from broad-spectrum inhibitors like Marimastat, which potently inhibits a wide range of MMPs with IC50 values in the low nanomolar range.[2][3][4] WAY-170523 serves as an example of a highly potent and selective MMP-13 inhibitor, with an IC50 in the low nanomolar range and significant selectivity over other MMPs.[1]
Mechanism of Selectivity
The basis for the selectivity of this compound lies in its unique binding mode. It has been shown to bind within the entire S1' pocket of MMP-13.[1] This pocket is a key determinant of inhibitor selectivity among the MMP family due to variations in its size and shape. The S1' pocket of MMP-13 is notably long and open, which can accommodate larger inhibitor structures compared to the more restricted S1' pockets of other MMPs like MMP-1.
Experimental Protocol: Fluorometric MMP Inhibition Assay
The determination of inhibitor potency and selectivity against various MMPs is typically conducted using a fluorometric assay. The following is a generalized protocol for such an experiment.
1. Reagents and Materials:
-
Recombinant human pro-MMPs (e.g., pro-MMP-1, pro-MMP-9, pro-MMP-13)
-
APMA (p-Aminophenylmercuric acetate) for pro-MMP activation
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Fluorogenic MMP substrate (peptide-based)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Activation of pro-MMPs: The inactive pro-MMPs are activated to their catalytic forms by incubation with APMA. The concentration of APMA and incubation time vary depending on the specific MMP.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer.
-
Enzyme-Inhibitor Incubation: The activated MMP enzyme is incubated with the various concentrations of the inhibitor for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Substrate Addition: The reaction is initiated by the addition of the fluorogenic MMP substrate to each well.
-
Kinetic Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over a set period. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. The percent inhibition for each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Conclusion
This compound demonstrates clear selectivity for MMP-13 over other tested MMPs such as MMP-1 and MMP-9. This selectivity is attributed to its specific interaction with the unique S1' pocket of MMP-13. While not as potent as newer generation inhibitors like WAY-170523, its selectivity profile makes it a valuable tool for researchers studying the specific roles of MMP-13 in various physiological and pathological processes. The provided experimental framework offers a robust method for validating the selectivity of this and other MMP inhibitors.
References
Comparative Efficacy of CL-82198 Across Diverse Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the efficacy of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), across various cell lines. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of MMP-13 inhibition in oncology, arthritis, and fibrosis.
This compound has demonstrated significant and selective inhibitory activity against MMP-13, a key enzyme implicated in the degradation of extracellular matrix components and associated with disease progression in cancer and osteoarthritis.[1] This document summarizes the available quantitative data on its efficacy, details the experimental protocols for key assays, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Efficacy of this compound: A Comparative Summary
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations of this compound in different cell lines, highlighting its varied impact on cell viability, migration, and enzymatic activity.
| Cell Line Type | Specific Cell Line | Assay Type | Efficacy Metric | Concentration | Notes |
| Enzymatic | - | MMP-13 Inhibition | IC50 | 3.2 µM / 10 µM | Demonstrates direct inhibition of MMP-13 enzyme activity. |
| Chondrocyte | Primary Murine Sternal Chondrocytes | MMP-13 Activity | >90% Inhibition | 1, 5, 10 µM | Inhibited MMP-13 activity induced by BMP-2.[2][3] |
| Colon Carcinoma | LS174 | Cell Migration | Significant Reduction | 10 µM (24 hours) | Indicates potential to reduce cancer cell motility.[1] |
| Hepatic Stellate Cells | - | Protein Expression | Decrease | Not Specified | Reduced levels of CTGF and TGF-β1.[1] |
Note: The variability in reported IC50 values for enzymatic assays may be attributed to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MMP-13 Inhibition Assay (In Vitro)
This protocol is based on the methodology used to determine the direct inhibitory effect of this compound on MMP-13 enzymatic activity.
-
Reagents: Recombinant human MMP-13, fluorogenic MMP-13 substrate, assay buffer, this compound.
-
Procedure:
-
Activate the pro-MMP-13 to its active form according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the activated MMP-13 enzyme to wells containing either the assay buffer (control) or different concentrations of this compound.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is a generalized method for assessing the effect of this compound on the migration of adherent cell lines, such as the LS174 colon carcinoma cells.
-
Cell Culture: Culture cells to form a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing either vehicle control or this compound at the desired concentration (e.g., 10 µM).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
Western Blot for CTGF and TGF-β1 in Hepatic Stellate Cells
This protocol outlines the steps to assess the impact of this compound on the protein levels of profibrotic factors in hepatic stellate cells.
-
Cell Treatment: Culture hepatic stellate cells and treat them with this compound at the desired concentration for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CTGF, TGF-β1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Conclusion
This compound is a potent and selective inhibitor of MMP-13 with demonstrated efficacy in various cell types, including cancer cells and chondrocytes. Its ability to inhibit cell migration and modulate the expression of key fibrotic proteins underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for the scientific community to advance the understanding and application of MMP-13 inhibitors in disease treatment. Further research is warranted to expand the comparative analysis of this compound across a broader range of cell lines and to elucidate its in vivo efficacy.
References
Cross-Validation of MMP-13 Inhibition: A Comparative Analysis of CL-82198 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting Matrix Metalloproteinase-13 (MMP-13): the small molecule inhibitor CL-82198 and siRNA-mediated gene knockdown. This analysis is supported by experimental data to cross-validate findings and assist in the selection of appropriate research tools.
MMP-13, a collagenase, plays a critical role in tissue remodeling and is implicated in pathological conditions such as osteoarthritis and cancer.[1][2] Its targeted inhibition is therefore of significant interest. This guide explores two distinct approaches: the direct enzymatic inhibition by this compound and the suppression of MMP-13 expression at the genetic level using siRNA.
Comparative Efficacy and Mechanism of Action
This compound is a selective, synthetic inhibitor of MMP-13.[][4] Unlike many MMP inhibitors that chelate the active site zinc ion, this compound binds to the S1' pocket of the enzyme, a feature that contributes to its high selectivity over other MMPs like MMP-1 and MMP-9.[4][5] This binding prevents substrate access and subsequent enzymatic activity.[] In contrast, siRNA (small interfering RNA) acts at the post-transcriptional level, binding to and promoting the degradation of MMP-13 messenger RNA (mRNA). This prevents the translation of the mRNA into protein, effectively reducing the total amount of MMP-13 enzyme.[6][7]
The following table summarizes the quantitative data on the efficacy of both methods from various studies.
| Inhibition Method | Model System | Concentration/Dose | Effect on MMP-13 | Reference |
| This compound | In vitro (recombinant active MMP-13) | 10 µM | >90% inhibition of MMP-13 activity | [8] |
| Primary murine sternal chondrocytes (BMP-2 treated) | 1 µM | 84% inhibition of MMP-13 activity | [8] | |
| Primary murine sternal chondrocytes (BMP-2 treated) | 5-10 µM | >90% inhibition of MMP-13 activity | [8] | |
| In vivo (mouse model of osteoarthritis) | 1, 5, or 10 mg/kg body weight (intraperitoneal injection) | Decelerated osteoarthritis progression | [8][9] | |
| siRNA Knockdown | In vivo (murine osteoarthritis model) | Intra-articular injection | 55% decrease in Mmp13 mRNA levels in cartilage 48h post-injection | [6] |
| In vivo (murine osteoarthritis model) | Intra-articular injection | 40% decrease in Mmp13 mRNA levels in synovial tissue 1 week post-injection | [10] | |
| In vivo (murine post-traumatic osteoarthritis model) | Intra-articular injection of siRNA nanoparticles encapsulated in microplates | 65-75% MMP-13 gene expression knockdown for at least 28 days | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound Inhibition of MMP-13 Activity in vitro
-
Preparation of Reagents :
-
Recombinant active human MMP-13.
-
This compound (stock solution in DMSO).
-
MMP-13 specific fluorogenic substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35).
-
-
Assay Procedure :
-
In a 96-well plate, add recombinant MMP-13 to the assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the wells.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MMP-13 fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis :
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the percentage of MMP-13 inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
siRNA Knockdown of MMP-13 in a Murine Osteoarthritis Model
-
Induction of Osteoarthritis :
-
siRNA Preparation and Administration :
-
Use chemically modified siRNA targeting MMP-13 to enhance stability. A non-targeting siRNA should be used as a control.
-
One week post-DMM surgery, perform an intra-articular injection of the MMP-13 siRNA or control siRNA into the knee joint.
-
-
Sample Collection and Analysis :
-
At desired time points (e.g., 48 hours, 1 week, 2 weeks) after siRNA injection, euthanize the mice.[6][10]
-
Dissect the knee joint and collect synovial tissue and/or articular cartilage.
-
Isolate total RNA from the collected tissues.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of MMP-13. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Histological Assessment :
-
At a later time point (e.g., 8 weeks post-DMM surgery), collect the entire knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Visualizing the Approaches
The following diagrams illustrate the distinct mechanisms of action of this compound and siRNA, as well as the experimental workflow for their comparison.
Caption: Mechanism of this compound action.
Caption: Mechanism of siRNA-mediated MMP-13 knockdown.
Caption: Experimental workflow for in vivo comparison.
Signaling Pathway of MMP-13 Regulation
The expression of the MMP-13 gene is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of MMP-13 inhibition.
Caption: Key signaling pathways regulating MMP-13 expression.[12][13]
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for inhibiting MMP-13 function and have shown therapeutic potential in preclinical models of osteoarthritis.[8][14] this compound offers a direct, rapid, and reversible inhibition of MMP-13's enzymatic activity, while siRNA provides a more upstream and potentially longer-lasting suppression of MMP-13 protein levels. The choice between these two methods will depend on the specific research question, the desired duration of inhibition, and the experimental model. The data presented here demonstrate a strong cross-validation of the critical role of MMP-13 in pathological processes and support the continued investigation of MMP-13 as a therapeutic target.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective knock down of matrix metalloproteinase-13 by an intra-articular injection of small interfering RNA (siRNA) in a murine surgically-induced osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MMP13-targeted siRNA-loaded micelles for diagnosis and treatment of posttraumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP13 is a critical target gene during the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single vs. repeated matrix metalloproteinase-13 knockdown with intra-articular short interfering RNA administration in a murine osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Top-Down Fabricated microPlates for Prolonged, Intra-articular Matrix Metalloproteinase 13 siRNA Nanocarrier Delivery to Reduce Post-traumatic Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-Head Comparison: CL-82198 and Other Small Molecule Inhibitors in MMP-13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CL-82198, a selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, with other relevant small molecule inhibitors. The information presented is intended to assist researchers in making informed decisions for their studies in areas such as osteoarthritis, cancer, and other inflammatory conditions where MMP-13 is a key therapeutic target.
Executive Summary
This compound is a selective inhibitor of MMP-13, a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1] Its selectivity is attributed to its unique binding mechanism within the S1' pocket of the MMP-13 enzyme.[1] This guide compares the in vitro efficacy and selectivity of this compound with WAY-170523, a more potent and selective MMP-13 inhibitor that was developed from a this compound scaffold. The data presented herein highlights the advancements in inhibitor design, demonstrating significant improvements in potency and selectivity with WAY-170523.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and WAY-170523 against a panel of Matrix Metalloproteinases. Lower IC50 values indicate higher potency.
| Inhibitor | MMP-1 (nM) | MMP-9 (nM) | MMP-13 (nM) | TACE (nM) |
| This compound | >10,000 | No Activity | 3,200 - 10,000 | No Activity |
| WAY-170523 | >10,000 | 945 | 17 | >1,000 |
Note: "No Activity" indicates that no significant inhibition was observed at the tested concentrations.
Signaling Pathway and Experimental Workflow
To understand the context of MMP-13 inhibition and the process of evaluating inhibitor efficacy, the following diagrams illustrate the MMP-13 signaling pathway in osteoarthritis and a general workflow for inhibitor screening.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic)
This protocol describes a common method for determining the inhibitory activity of small molecules against MMP-13 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Inhibitor compounds (this compound, WAY-170523) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. A final DMSO concentration in the assay should be kept at or below 1% to avoid solvent effects.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Recombinant human MMP-13 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP-13 substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm). Readings should be taken kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The data and methodologies presented in this guide provide a comparative overview of this compound and the more advanced inhibitor, WAY-170523. While this compound demonstrates selectivity for MMP-13, WAY-170523 exhibits significantly enhanced potency and a more favorable selectivity profile. This underscores the importance of continued structure-activity relationship studies in the development of highly specific and effective therapeutic agents targeting MMP-13. Researchers are encouraged to consider these findings when selecting an appropriate inhibitor for their specific experimental needs.
References
The Selective Advantage: A Comparative Guide to the MMP-13 Inhibitor CL-82198
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of matrix metalloproteinase (MMP) inhibition, the pursuit of selectivity is paramount for therapeutic success. This guide provides a comprehensive comparison of the selective MMP-13 inhibitor, CL-82198, against non-selective MMP inhibitors, highlighting the significant advantages of a targeted approach in research and drug development. Non-selective MMP inhibitors have historically been plagued by off-target effects, most notably a debilitating musculoskeletal syndrome, which has limited their clinical utility.[1][2] this compound, by specifically targeting MMP-13, a key enzyme in the degradation of cartilage in osteoarthritis, offers a promising alternative with a potentially superior safety profile.[3][4]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and non-selective inhibitors lies in their mechanism of action.
Non-selective inhibitors , many of which are hydroxamate-based compounds, function primarily by chelating the catalytic zinc ion (Zn²⁺) in the active site of MMPs.[1] This broad-spectrum approach, while effective at inhibiting MMP activity, fails to differentiate between the various MMP family members, leading to the inhibition of MMPs that may have protective physiological roles.[1]
This compound , in contrast, exhibits its selectivity by binding to the unique S1' pocket of MMP-13. This pocket is a deep, hydrophobic cavity that is not conserved across other MMPs, such as MMP-1 and MMP-9. By exploiting this structural difference, this compound achieves a high degree of selectivity, avoiding the off-target binding that characterizes non-selective inhibitors.
Quantitative Performance: A Clear Margin of Selectivity
| Inhibitor | MMP-13 IC50 | MMP-1 IC50 | MMP-9 IC50 | Other MMPs Inhibited | Reference |
| This compound | 3.2 µM | No inhibition | No inhibition | TACE not inhibited | |
| Marimastat | 3 nM | 5 nM | 9 nM | Broad-spectrum | [5][6] |
The Critical Advantage: Averting Musculoskeletal Syndrome
A significant and dose-limiting side effect of broad-spectrum MMP inhibitors is the development of musculoskeletal syndrome (MSS), characterized by joint pain, stiffness, and inflammation.[2][5] This adverse effect is believed to result from the inhibition of multiple MMPs that are crucial for normal tissue homeostasis.[1]
Crucially, studies have demonstrated that selective MMP-13 inhibitors, including compounds structurally related to this compound, do not induce MSS in preclinical models, even at high doses.[1][3] This key difference underscores the primary advantage of using a selective inhibitor like this compound, offering the potential for a much wider therapeutic window and a significantly improved safety profile.
Experimental Data and Protocols
In Vitro Efficacy: Inhibition of Cartilage Degradation
Studies have shown that this compound effectively inhibits cartilage degradation in vitro. In one study, ALS 1-0635, a potent and selective MMP-13 inhibitor with a similar mechanism to this compound, demonstrated a dose-dependent inhibition of bovine articular cartilage degradation.[3]
In Vivo Efficacy: Osteoarthritis Models
In a rat model of monoiodoacetate-induced osteoarthritis, a selective MMP-13 inhibitor demonstrated the ability to modulate cartilage damage.[3]
Experimental Protocols
MMP-13 Activity Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the inhibitory activity of compounds against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate (e.g., a FRET peptide)[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound and non-selective inhibitor (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitors in a suitable solvent (e.g., DMSO).
-
In the microplate, add assay buffer to each well.
-
Add serial dilutions of the inhibitors to the respective wells. Include a positive control (MMP-13 without inhibitor) and a negative control (assay buffer only).
-
Add a fixed concentration of activated MMP-13 to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate) in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of substrate cleavage is proportional to the increase in fluorescence over time.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Transwell Cell Migration Assay
This protocol provides a general procedure to assess the effect of MMP inhibitors on cell migration.[8][9][10]
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cells of interest (e.g., chondrocytes, cancer cells)
-
Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant for the lower chamber)
-
This compound and non-selective inhibitor
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Culture cells to sub-confluency.
-
Pre-treat the cells with different concentrations of the MMP inhibitors or vehicle control for a specified time.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Seed the pre-treated cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Quantify the results and compare the migratory ability of cells treated with the inhibitors to the control.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's selective binding versus non-selective chelation.
Caption: MMP-13's central role in cartilage degradation.
Caption: Key steps in the Transwell migration assay.
Conclusion
The selective inhibition of MMP-13 by this compound represents a significant advancement over non-selective MMP inhibitors. By targeting a unique structural feature of MMP-13, this compound avoids the widespread inhibition of other MMPs, thereby mitigating the risk of severe side effects such as musculoskeletal syndrome. This targeted approach not only offers a more favorable safety profile but also provides a more precise tool for dissecting the specific role of MMP-13 in various pathological processes. For researchers and drug developers, the use of this compound and other selective MMP-13 inhibitors paves the way for the development of safer and more effective therapies for conditions like osteoarthritis.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in understanding molecular mechanisms of cartilage degeneration during osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional biomarkers of musculoskeletal syndrome (MSS) for early in vivo screening of selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
A Comparative Review of Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Potency, Selectivity, and Therapeutic Promise
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various Matrix Metalloproteinase-13 (MMP-13) inhibitors, focusing on their potency and selectivity. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, plays a pivotal role in the degradation of type II collagen, a major component of articular cartilage.[1][2][3][4] Its heightened expression in pathological conditions such as osteoarthritis (OA) and cancer has made it a significant therapeutic target.[5][6][7][8] The development of potent and selective MMP-13 inhibitors is a key strategy to prevent the progression of these diseases.[4][7][9] This guide compares different classes of MMP-13 inhibitors, presenting their inhibitory potencies and outlining the experimental protocols used for their evaluation.
Comparative Potency of MMP-13 Inhibitors
The potency of MMP-13 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A lower value for these parameters indicates a higher potency. Inhibitors are broadly classified into two main categories: zinc-binding and non-zinc-binding inhibitors.[1][2][6]
Zinc-binding inhibitors interact with the catalytic zinc ion in the active site of the MMP-13 enzyme.[5][6] This class includes compounds with various zinc-binding groups (ZBGs) such as hydroxamates, carboxylic acids, and triazoles.[2][6] While often potent, early broad-spectrum MMP inhibitors targeting the active site zinc led to musculoskeletal side effects in clinical trials due to a lack of selectivity.[7][10]
Non-zinc-binding inhibitors achieve their selectivity by targeting specific subsites or exosites outside the catalytic zinc-binding domain, such as the S1' specificity pocket.[1][6] This approach has led to the development of highly selective inhibitors with improved safety profiles.[1][6]
Below is a table summarizing the potency of selected MMP-13 inhibitors from recent literature.
| Inhibitor | Class | MMP-13 IC50 (nM) | MMP-13 Ki (nM) | Selectivity Notes |
| Compound 5 | N-O-Isopropyl sulfonamido-based hydroxamate | 3.0 ± 0.2 | - | Highly selective against other MMPs.[11] |
| Compound 10c | Phenylsulfonamide derivative | 12.0 | - | ~400-fold weaker inhibition of MMP-1, -2, -8, -9, and -14.[5] |
| Compound 10d | Phenylsulfonamide derivative | 3.4 | - | Does not inhibit MMP-1, -9, and -14 at 10 µM.[5] |
| (S)-17b | Non-Zn-chelating | 2.7 | 1.7 | Improved selectivity over (S)-17a.[5] |
| (S)-17c | Non-Zn-chelating | 6.3 | - | >1000-fold selectivity against other MMP isozymes.[5] |
| Compound 24f | Carboxylic acid derivative | 0.5 | 0.19 | No activity against MMP-1 or TACE (IC50 >10,000 nM).[11] |
| Compound 35 | Triazolone-based | 0.071 | - | >170-fold selectivity over MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14.[6][11] |
| ALS 1-0635 | Non-hydroxamic acid | - | - | Linear, noncompetitive inhibition.[9] |
| MMP13i-A | Non-hydroxamic acid | Nanomolar potency | - | Highly selective against MMP-1, -2, -7, -9, -12, or -14.[12] |
| Compound 9a | Polybrominated benzotriazole derivative | 0.65 ± 0.30 | - | Nanomolar activity against MMP-2 and MMP-12.[4] |
| Tanomastat | Biphenyl compound | - | - | Inhibits MMP-2, -3, -9, -13, and -14.[] |
| CL-82198 | Small molecule inhibitor | - | - | Specifically designed to target MMP-13.[] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for common assays cited in the literature.
Fluorescence Resonance Energy Transfer (FRET) Assay for MMP-13 Inhibition
This high-throughput screening method measures the cleavage of a fluorogenic peptide substrate by MMP-13.
-
Principle: A quenched fluorogenic peptide substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is used. The fluorescence of the Mca (methoxycoumarin) group is quenched by the Dpa (dinitrophenyl) group. Upon cleavage of the peptide by MMP-13 at the Gly-Leu bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human MMP-13 enzyme
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[14]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities (e.g., Excitation 340 nm, Emission 450 nm)[14]
-
-
Procedure:
-
Dispense the substrate solution into the microplate wells.
-
Add the test compounds at various concentrations or control solutions (e.g., DMSO for negative control, a known MMP-13 inhibitor for positive control).
-
Initiate the enzymatic reaction by adding the MMP-13 enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a FRET-based MMP-13 inhibitor screening assay.
In Vitro Type II Collagen Cleavage Assay
This assay directly measures the ability of inhibitors to protect type II collagen from degradation by MMP-13.
-
Principle: Purified type II collagen is incubated with active MMP-13 in the presence and absence of test inhibitors. The degradation of collagen is then assessed, often by visualizing the collagen fragments using SDS-PAGE and staining.
-
Materials:
-
Purified type II collagen
-
Recombinant human MMP-13
-
Test inhibitors
-
Incubation buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
-
Procedure:
-
Prepare reaction mixtures containing type II collagen, active MMP-13, and varying concentrations of the test inhibitor.
-
Incubate the mixtures at 37°C for a sufficient time to allow for collagen degradation in the control samples (without inhibitor).
-
Stop the reaction by adding a denaturing sample buffer (e.g., Laemmli buffer).
-
Separate the protein fragments by SDS-PAGE.
-
Stain the gel to visualize the collagen bands. Intact collagen will appear as high molecular weight bands, while degraded collagen will show lower molecular weight fragments.
-
Quantify the intensity of the bands to determine the extent of collagen protection by the inhibitors.
-
MMP-13 Signaling Pathways in Osteoarthritis
The expression and activity of MMP-13 are tightly regulated by complex signaling networks. In osteoarthritis, pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) are key inducers of MMP-13 expression in chondrocytes.[15] These cytokines activate several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the NF-κB pathway.[15][16] These pathways converge on the MMP-13 gene promoter, leading to the recruitment of transcription factors such as AP-1 and Runx-2, which drive MMP-13 transcription.[15][16] Understanding these pathways is crucial for developing therapies that can modulate MMP-13 expression at the transcriptional level.
Caption: Simplified signaling pathway leading to MMP-13 expression in osteoarthritis.
Conclusion
The development of potent and highly selective MMP-13 inhibitors remains a critical area of research for the treatment of osteoarthritis and other diseases characterized by excessive collagen degradation. While early broad-spectrum inhibitors faced challenges with off-target effects, newer generations of inhibitors, including both zinc-binding and non-zinc-binding compounds, have demonstrated improved selectivity and promising preclinical efficacy. The continued exploration of diverse chemical scaffolds and a deeper understanding of the molecular interactions governing inhibitor binding will be instrumental in the successful translation of these compounds into clinically effective therapies. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Research Advances in Selective Matrix Metalloproteinase-13 Inhibitors as Anti-Osteoarthritis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 12. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CL-82198: A Step-by-Step Guide
This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions. It is designed to be a trusted resource for laboratory safety and chemical handling, extending value beyond the product itself.
Summary of Key Data
To facilitate easy reference, the following table summarizes the essential quantitative data for CL-82198.
| Property | Value | Source |
| IC50 | 10 µM | Sigma-Aldrich |
| Form | Solid | Sigma-Aldrich |
| Appearance | Light yellow | Sigma-Aldrich |
| Solubility in Water | 25 mg/mL | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Experimental Protocols: Disposal Procedures
The following step-by-step methodology outlines the recommended procedure for the disposal of this compound. This protocol is based on standard practices for the disposal of solid, combustible, non-acutely hazardous chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be considered chemical waste. These items should be collected in a designated, sealed plastic bag or a labeled container for solid chemical waste.
-
Solutions: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled container for aqueous chemical waste. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, submit a chemical waste pickup request to your EHS department.
-
Do not dispose of solid this compound or contaminated materials in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the known properties of this compound and general laboratory safety guidelines. Always consult your institution's specific chemical hygiene plan and waste disposal procedures. If a Safety Data Sheet (SDS) for this compound is available, its recommendations supersede the guidance provided here.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
